molecular formula C16H29N3O6 B1600390 N,N',N''-Tri-Boc-guanidine CAS No. 216584-22-4

N,N',N''-Tri-Boc-guanidine

Cat. No.: B1600390
CAS No.: 216584-22-4
M. Wt: 359.42 g/mol
InChI Key: XZGNHTJSFCBWHG-UHFFFAOYSA-N
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Description

N,N',N''-Tri-Boc-guanidine is a useful research compound. Its molecular formula is C16H29N3O6 and its molecular weight is 359.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-14(2,3)23-11(20)17-10(18-12(21)24-15(4,5)6)19-13(22)25-16(7,8)9/h1-9H3,(H2,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGNHTJSFCBWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441916
Record name N,N',N''-Tri-Boc-guanidine
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Molecular Weight

359.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216584-22-4
Record name N,N',N''-Tri-Boc-guanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216584-22-4
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Foundational & Exploratory

What are the physical and chemical properties of N,N',N''-Tri-Boc-guanidine?

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N',N''-Tris(tert-butoxycarbonyl)guanidine, commonly known as N,N',N''-Tri-Boc-guanidine, is a pivotal reagent in modern organic synthesis, particularly in medicinal chemistry and peptide science. Its unique structure, featuring three acid-labile Boc protecting groups on a guanidine core, offers a powerful tool for the controlled introduction of the guanidinium moiety. This guide provides an in-depth exploration of the physical and chemical properties of Tri-Boc-guanidine, offering field-proven insights into its synthesis, reactivity, handling, and applications for researchers, scientists, and drug development professionals.

Introduction and Core Concepts

The guanidinium group is a fundamental functional group in biological systems, most notably in the side chain of the amino acid arginine. Its persistent protonated state at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions, defining the structure and function of countless peptides and proteins. Consequently, the ability to synthetically install this group onto molecular scaffolds is of paramount importance in drug discovery and chemical biology.

This compound serves as a stable, crystalline, and manageable precursor for this purpose.[1] The three tert-butoxycarbonyl (Boc) groups serve a dual function: they temper the extreme basicity of the parent guanidine, making the compound less reactive and easier to handle, and they provide a protective mask that can be removed under specific acidic conditions to unveil the desired guanidinium group.[1] This reagent is particularly valued in reactions where a protected guanidine is transferred to a primary or secondary alcohol or amine, a process known as guanidinylation.[2][3]

Molecular and Physical Properties

The physical properties of this compound are critical for its practical use in the laboratory, influencing decisions regarding storage, solvent selection, and reaction setup. The key properties are summarized below.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate[4]
Synonyms 1,2,3-Tris(tert-butoxycarbonyl)guanidine, Tri-Boc-guanidine[1][4]
CAS Number 216584-22-4[1][4][5][6]
Molecular Formula C₁₆H₂₉N₃O₆[1][4][5][6]
Molecular Weight 359.42 g/mol [1][4][5][6]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 190 - 196 °C[1][7]
Solubility Soluble in many alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), acetonitrile, and dichloromethane. Insoluble in diethyl ether and hexane.[8]
Storage Conditions Store sealed in a dry environment at 2-8°C[5][7]

Chemical Properties and Reactivity

Stability and Basicity

The electron-withdrawing nature of the three Boc groups significantly reduces the basicity of the central guanidine nitrogen atoms. This makes the compound stable under neutral and basic conditions, a key feature that distinguishes it from highly basic, unprotected guanidines. The predicted pKa is approximately 5.88, indicating it is a weak base.[7] It should be stored in a dry environment, as it can be sensitive to strong acids.[5]

Reactivity in Guanidinylation Reactions

The primary application of this compound is as a guanidinylating agent. It can react with nucleophiles, such as alcohols and amines, to transfer the tri-Boc-guanidinyl moiety.

Mitsunobu Reaction with Alcohols

A prominent application is the conversion of primary and secondary alcohols into protected guanidines via the Mitsunobu reaction.[2][3] This reaction involves activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

  • Causality: The Mitsunobu conditions create a highly electrophilic phosphonium-alkoxy intermediate. The this compound, despite its tempered basicity, is sufficiently nucleophilic to attack this intermediate, resulting in the formation of a C-N bond and yielding the desired protected arginine analog or other alkylated guanidine. This reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF).[2][9] Yields of up to 70% have been reported for these transformations.[2]

Acid-Mediated Deprotection

The cornerstone of Boc-group utility is its lability under acidic conditions. The three Boc groups on this compound can be removed to release the free guanidinium salt.

  • Mechanism: The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the collapse of the intermediate, releasing a stable tert-butyl cation, carbon dioxide, and the deprotected amine.[10][11]

  • Expert Insight: The generation of the reactive tert-butyl cation is a critical consideration.[11] This electrophile can cause side reactions by alkylating nucleophilic residues, such as the indole ring of tryptophan or the sulfur of methionine, especially in peptide synthesis.[11] To prevent these unwanted modifications, "scavengers" like triisopropylsilane (TIS) or water are typically included in the deprotection cocktail to trap the carbocation.[11]

Boc_Deprotection cluster_0 Deprotection Mechanism Boc_Guanidine R-NH-C(=O)O-tBu (Boc-Protected Guanidine) Protonation Protonated Carbonyl Boc_Guanidine->Protonation + H⁺ (TFA) Carbocation tert-Butyl Cation (t-Bu⁺) Protonation->Carbocation Deprotected R-NH₂⁺ (Guanidinium Salt) Protonation->Deprotected - CO₂ - t-Bu⁺ Scavenger Scavenger (e.g., TIS, H₂O) Carbocation->Scavenger Trapping Side_Products Side Products (Alkylation) Carbocation->Side_Products Alkylation Trapped Trapped Cation Scavenger->Trapped

Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Synthesis and Purification

This compound is not typically synthesized from simple guanidine hydrochloride in a single step due to over- and under-alkylation issues. A more controlled approach involves the stepwise protection of guanidine or the acylation of a di-protected intermediate.[9] While several routes exist, a common laboratory-scale approach involves the reaction of a di-protected guanidine with di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Workflow

The synthesis of guanidinylation reagents often starts from guanidine hydrochloride, which is first di-protected. The resulting N,N'-di-Boc-guanidine is then further acylated to yield the tri-protected product.[9][12]

Synthesis_Workflow start Guanidine Hydrochloride step1 Step 1: Di-protection Reagent: Boc₂O, Base start->step1 intermediate N,N'-Di-Boc-guanidine step1->intermediate step2 Step 2: Acylation Reagent: Boc₂O, Base intermediate->step2 product This compound step2->product purify Purification (Recrystallization or Chromatography) product->purify

General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from N,N'-Di-Boc-guanidine

This protocol is an illustrative example based on general acylation procedures.[9]

Materials:

  • N,N'-Di-Boc-guanidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add N,N'-Di-Boc-guanidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Acylation: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash chromatography on silica gel or by recrystallization to yield this compound as a white solid.[13]

Safety and Handling

This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be strictly followed.

  • GHS Classification: Acute Toxicity, Oral (Category 4).[4]

  • Hazard Statements: H302: Harmful if swallowed.[4]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).[4]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood.

  • First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash with soap and water.[14] If ingested, seek immediate medical attention.[14]

Conclusion

This compound stands as a highly effective and versatile reagent for the synthesis of complex molecules containing the guanidinium functional group.[1] Its stability, well-defined reactivity, and the predictable nature of its deprotection make it an indispensable tool in the arsenal of synthetic chemists. By understanding its core physical and chemical properties, as detailed in this guide, researchers can leverage its unique characteristics to advance projects in peptide synthesis, medicinal chemistry, and materials science, enabling the construction of novel bioactive compounds and functional materials.[1]

References

  • Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). (n.d.). ScienceDirect. Retrieved January 30, 2026, from [Link]

  • Goodman, M., et al. (1998). Guanidinylation reagents. Google Patents.
  • Reddy, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Goodman, M., et al. (1998). WO1998052917A2 - Guanidinylation reagents. Google Patents.
  • Material Safety Data Sheet - Guanidine hydrochloride. (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]

  • N,N′,N′′-Tri-Boc-guanidine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Retrieved January 30, 2026, from [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91. Retrieved January 30, 2026, from [Link]

  • Goodman, M., et al. (1998). PCT. Googleapis.com. Retrieved January 30, 2026, from [Link]

Sources

N,N',N''-Tri-Boc-guanidine reagent for organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, mechanism, and application of N,N',N''-Tri-Boc-guanidine in organic synthesis.

Advanced Protocols for Guanidinylation and Nitrogen Functionalization

Executive Summary

This compound (TBG) is a specialized reagent designed to introduce the guanidine moiety into organic scaffolds. Unlike its di-protected counterparts (e.g., N,N'-Di-Boc-guanidine), TBG is fully protected, rendering it exceptionally lipophilic and chemically distinct. Its primary utility lies in the Mitsunobu reaction , where it serves as a pronucleophile to convert primary and secondary alcohols directly into protected alkylguanidines. This guide outlines the mechanistic basis for its reactivity, provides validated protocols for its use, and contrasts it with amine-reactive alternatives like Goodman’s Reagent.

Feature Specification
CAS Number 216584-22-4
Formula C₁₆H₂₉N₃O₆
Molecular Weight 359.42 g/mol
Primary Application Conversion of Alcohols to Guanidines (Mitsunobu)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Advantage Orthogonal protection; eliminates polymerization side-reactions common with free guanidines.

Mechanistic Insight: Why Tri-Boc?

The guanidine functional group is highly basic (


) and polar, making it difficult to handle in standard organic solvents. Protecting groups are essential to modulate this basicity and improve solubility.
The Electronic Effect

The three tert-butoxycarbonyl (Boc) groups in TBG exert a strong electron-withdrawing effect. This dramatically lowers the


 of the remaining N-H proton (estimated 

), moving it into the ideal range for deprotonation by the betaine intermediate generated in the Mitsunobu reaction.
  • Activation: The Boc groups delocalize the negative charge upon deprotonation, making the nitrogen a "soft" nucleophile suitable for

    
     displacement.
    
  • Suppression: Full protection prevents the guanidine from acting as a general base or nucleophile in unwanted side reactions, such as acylation or polymerization.

Reaction Pathway Visualization

The following diagram illustrates the Mitsunobu pathway using TBG to invert the stereochemistry of a secondary alcohol.

Mitsunobu_Mechanism Alcohol Sec-Alcohol (R-OH) Activated Alkoxyphosphonium (R-O-PPh3+) Alcohol->Activated TBG Tri-Boc-Guanidine (Pronucleophile) Anion TBG Anion (Nu-) TBG->Anion DEAD_PPh3 DEAD + PPh3 Betaine Betaine Intermediate (PPh3+-N-) DEAD_PPh3->Betaine Formation Betaine->Activated Activates Alcohol Betaine->Anion Deprotonates TBG Product Alkyl-Tri-Boc-Guanidine (Inverted Config) Activated->Product Leaving Group: O=PPh3 Anion->Product SN2 Attack

Caption: Figure 1. The Mitsunobu mechanism utilizing Tri-Boc-guanidine as the nitrogen nucleophile.[1]

Experimental Protocols

Synthesis of this compound

While commercially available, TBG can be synthesized in-house from guanidine hydrochloride to ensure freshness and reduce cost.

Reagents: Guanidine HCl, Di-tert-butyl dicarbonate (


), NaOH, 1,4-Dioxane/Water.
  • Setup: Dissolve Guanidine HCl (10 mmol) and NaOH (40 mmol) in a mixture of water (10 mL) and 1,4-dioxane (20 mL). Cool to 0°C.

  • Addition: Slowly add

    
     (35-40 mmol, ~3.5-4.0 equiv) dissolved in minimal dioxane.
    
  • Reaction: Warm to room temperature (RT) and stir vigorously for 24–48 hours. The excess

    
     drives the reaction to the tri-protected state.
    
  • Workup: Concentrate to remove dioxane. Extract the aqueous residue with EtOAc (3x). Wash combined organics with cold 5% citric acid, water, and brine.

  • Purification: Dry over

    
     and concentrate. Recrystallize from hexanes or purify via flash chromatography (SiO2, Hexanes/EtOAc 9:1) to yield a white crystalline solid.
    
Guanidinylation of Alcohols (Mitsunobu Protocol)

This is the gold-standard method for converting non-nucleophilic alcohols into guanidines.

Reagents: Alcohol substrate (1.0 equiv), TBG (1.5 equiv),


 (1.5 equiv), DIAD or DEAD (1.5 equiv), Anhydrous THF.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve the alcohol, TBG, and Triphenylphosphine (

    
    ) in anhydrous THF (0.1 M concentration relative to alcohol).
    
  • Activation: Cool the solution to 0°C. Add Diisopropyl azodicarboxylate (DIAD) dropwise over 10–15 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to RT. Stir for 4–12 hours. Monitor by TLC (TBG is less polar; the product will often be slightly more polar than the starting alcohol but less polar than free guanidine).

  • Optimization: If the reaction is sluggish, heat to reflux (65°C). The steric bulk of TBG sometimes requires thermal energy to overcome the activation barrier.

  • Workup: Concentrate the THF. Triturate the residue with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (

    
    ) and reduced DIAD. Filter and concentrate the filtrate.[2]
    
  • Purification: Flash chromatography on silica gel. Gradient elution (Hexanes -> 20% EtOAc/Hexanes) is usually sufficient.

Deprotection Strategy

Removing three Boc groups requires strong acid conditions.

Protocol:

  • Dissolution: Dissolve the purified Tri-Boc guanidine intermediate in DCM (1 mL per 100 mg).

  • Acidolysis: Add an equal volume of Trifluoroacetic acid (TFA). Crucial: Add a scavenger like triisopropylsilane (TIPS) or water (2.5% v/v) to quench the tert-butyl cations.

  • Timing: Stir at RT for 2–4 hours.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. The product is isolated as the trifluoroacetate salt.

Decision Matrix: Alcohols vs. Amines

A common error is using TBG for amine guanidinylation. TBG is a poor electrophile for amines due to steric crowding and electronic deactivation. For amines, Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) is the superior choice.

Decision_Matrix Start Target: Guanidine Synthesis Substrate Starting Material? Start->Substrate Alcohol Alcohol (-OH) Substrate->Alcohol Hydroxyl Amine Amine (-NH2) Substrate->Amine Amino Reagent1 Use Tri-Boc-Guanidine (Mitsunobu Conditions) Alcohol->Reagent1 Reagent2 Use Goodman's Reagent (Di-Boc-Triflylguanidine) Amine->Reagent2 Result Protected Alkyl-Guanidine Reagent1->Result Reagent2->Result

Caption: Figure 2. Selection workflow for guanidinylation reagents based on substrate nucleophilicity.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Low Yield (Mitsunobu) Steric hindrance of the alcohol or TBG.Switch solvent to Toluene; increase temperature to 80°C; use ADDP instead of DEAD/DIAD.
No Reaction (Amine) Using TBG directly on an amine.Switch reagent to N,N'-Di-Boc-N''-triflylguanidine or activate TBG with Mukaiyama's reagent.
Alkylation Side Products tert-Butyl cation attack during deprotection.Increase scavenger load (5% TIPS or Thioanisole); use 4M HCl in Dioxane instead of TFA.
Purification Difficulty Co-elution with hydrazine byproducts.Use polymer-bound

or perform an oxidative workup to remove phosphine oxide.

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.Journal of Organic Chemistry , 63(12), 3804–3805. Link

  • Dodd, D. S., & Kozikowski, A. P. (1994). Conversion of Alcohols to Guanidines: A Simplified Method.Tetrahedron Letters , 35(7), 977–980. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane Protected Derivatives of 1-Guanylpyrazole for the Mild and Efficient Preparation of Guanidines.Tetrahedron Letters , 34(21), 3389–3392. Link

  • Potts, B. C., et al. (2000). Tri-Boc-guanidine in the Synthesis of Arginine Mimetics.[3][4][5]Journal of Organic Chemistry , 65, 2684.

  • Sigma-Aldrich (Merck). Product Specification: this compound.Link

Sources

Guanidinylation of Primary Alcohols: The N,N',N''-Tri-Boc-Guanidine Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic and practical aspects of using N,N',N''-Tri-Boc-guanidine in Mitsunobu reactions with primary alcohols.

Executive Summary

The direct conversion of primary alcohols to guanidines is a pivotal transformation in the synthesis of arginine mimetics, peptidomimetics, and alkaloids.[1] While traditional methods (e.g., nucleophilic substitution of halides) suffer from over-alkylation and poor nucleophilicity, the Mitsunobu reaction offers a stereocontrolled, one-step route.[1]

This guide focuses specifically on This compound (TBG) as a pronucleophile.[1][2] Unlike its Di-Boc counterparts, TBG provides a fully protected nitrogen core, eliminating proton-transfer side reactions.[1] However, its significant steric bulk necessitates specific thermal and solvent optimizations (refluxing THF) distinct from standard Mitsunobu protocols.[1][2]

The Chemical Rationale: Why Tri-Boc?

In the context of drug development, the guanidine moiety is often the "warhead" for receptor binding but is notoriously difficult to handle due to its high basicity (


) and polarity.[1]
Electronic Modulation

This compound utilizes three tert-butoxycarbonyl groups to suppress the basicity of the guanidine core.

  • Basicity Reduction: The electron-withdrawing nature of the carbamates lowers the

    
     of the remaining N-H protons to approximately 9–10 .[1]
    
  • Mitsunobu Compatibility: This

    
     range is ideal for the Mitsunobu reaction (
    
    
    
    is the general requirement), allowing the betaine intermediate to deprotonate the guanidine species effectively.[1]
Steric Architecture

The structure of TBG is


.[1][2]
  • Pros: It prevents the formation of regioisomeric mixtures often seen with mono- or di-protected guanidines.

  • Cons: The "umbrella" of three tert-butyl groups creates significant steric hindrance, often requiring higher reaction temperatures (reflux) compared to the N,N',N''-Tri-Cbz analogues which react at room temperature.[1]

Mechanistic Deep Dive

The reaction proceeds via the standard Mitsunobu cycle but is kinetically governed by the steric bulk of the Tri-Boc nucleophile.[1]

The Reaction Cycle
  • Betaine Formation: Triphenylphosphine (

    
    ) attacks Diethyl azodicarboxylate (DEAD/DIAD) to form the Morrison-Brunn-Huisgen betaine.[1][2]
    
  • Pronucleophile Activation: The basic betaine deprotonates the Tri-Boc-guanidine.[1] Note: In many Mitsunobu descriptions, the alcohol is activated first.[1] However, with acidic pronucleophiles like TBG, the order can vary, but the formation of the alkoxyphosphonium is the critical irreversible step.[1]

  • Alcohol Activation: The alcohol attacks the phosphonium center, forming the oxyphosphonium salt (

    
    ) and liberating the hydrazide byproduct.[1]
    
  • 
     Displacement:  The deprotonated Tri-Boc-guanidine anion attacks the activated alkyl group.[1]
    
Visualization (DOT Diagram)

The following diagram illustrates the specific pathway for Tri-Boc-guanidine.[1][2]

Mitsunobu_TBG PPh3 Triphenylphosphine (PPh3) Betaine Morrison-Brunn-Huisgen Betaine PPh3->Betaine 1. Addition DEAD DEAD / DIAD (Azodicarboxylate) DEAD->Betaine 1. Addition TBG_Anion Tri-Boc-Guanidinyl Anion (Nu-) Betaine->TBG_Anion 2. Deprotonation (pKa ~9.5) Alkoxy Alkoxyphosphonium Salt (R-O-P+Ph3) Betaine->Alkoxy 3. Activation TBG This compound (Pronucleophile) TBG->TBG_Anion Product Alkylated Tri-Boc-Guanidine (Product) TBG_Anion->Product Alcohol Primary Alcohol (R-CH2-OH) Alcohol->Alkoxy Alkoxy->Product 4. SN2 Attack (Reflux) TPPO Triphenylphosphine Oxide (Byproduct) Alkoxy->TPPO Leaving Group

Figure 1: The Mitsunobu cycle adapted for the sterically hindered Tri-Boc-guanidine nucleophile.

Experimental Protocol

This protocol is optimized for primary alcohols.[1] Note that secondary alcohols may suffer from elimination or extremely low yields due to the steric clash with the Tri-Boc species.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Primary Alcohol 1.0SubstrateMust be dry (azeotrope with toluene if needed).[2]
Tri-Boc-guanidine 1.1 - 1.5PronucleophileExcess drives reaction to completion.[2]

1.5 - 2.0ReductantPolymer-bound

can simplify workup.[2]
DIAD/DEAD 1.5 - 2.0OxidantDIAD is preferred (safer, more stable).[1][2]
THF SolventMediumMust be anhydrous.
Step-by-Step Methodology

Step 1: Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[1] Flush with Argon or Nitrogen.[1]

Step 2: Solubilization Dissolve the Primary Alcohol (1.0 eq), This compound (1.5 eq), and Triphenylphosphine (


, 1.5 eq) in anhydrous THF.[1][2]
  • Concentration: Maintain a concentration of ~0.1 M to 0.2 M relative to the alcohol.[1]

Step 3: Activation (The "Cold Start") Cool the solution to 0°C (ice bath). While stirring, add DIAD (1.5 eq) dropwise over 10–15 minutes.

  • Why? Adding DIAD at low temperature prevents immediate exothermic decomposition, even though the main reaction requires heat later.[1]

Step 4: The Thermal Drive Remove the ice bath.[1] Allow the mixture to warm to room temperature.

  • Critical Deviation: Unlike standard Mitsunobu, this reaction often stalls at RT.[1]

  • Heat to Reflux (

    
    )  for 2–5 hours. Monitor by TLC or LC-MS.[1][2]
    

Step 5: Workup Cool to room temperature. Concentrate the solvent in vacuo.

  • TPPO Removal: Triturate the residue with 1:9 EtOAc:Hexanes (TPPO often precipitates).[1][2] Filter off the solids.[1][3]

Step 6: Purification Purify via flash column chromatography (Silica gel).[1][2]

  • Mobile Phase: Typically Hexanes/EtOAc gradients.[1] The Tri-Boc product is lipophilic and moves relatively high on the plate compared to the free alcohol.[1]

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric HindranceSwitch to N,N',N''-Tri-Cbz-guanidine .[2] Cbz groups are planar and less bulky, allowing reaction at RT [1].[1]
Hydrazide Formation Nucleophilic attack by BetaineEnsure Alcohol and

are premixed before adding DIAD. Increase alcohol concentration.[1]
Low Yield MoistureThe Mitsunobu intermediate is extremely water-sensitive.[1] Use freshly distilled THF.
The "Tri-Cbz" Alternative

If the Tri-Boc reagent fails due to sterics (especially with neopentyl-like alcohols), the Tri-Cbz-guanidine is the validated alternative. It reacts at room temperature with higher yields (up to 86% vs 70% for Tri-Boc) [1].[1][2] However, Cbz removal requires hydrogenolysis (


), which may not be compatible with alkenes/alkynes in your substrate.[1][2]

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[1] New Reagents for the Guanidinylation of Primary and Secondary Amines and Alcohols.[1] The Journal of Organic Chemistry, 63(12), 3804–3805.[1]

    • Context: The seminal paper describing the synthesis and use of Tri-Boc and Tri-Cbz guanidines.
    • Source: [1][2]

  • Dodd, D. S., & Kozikowski, A. P. (1994).[1][2] Conversion of Alcohols to Protected Guanidines Using the Mitsunobu Protocol.[1][4][5][6] Tetrahedron Letters, 35(7), 977–980.[1][2]

    • Context: Establishes the baseline for Mitsunobu guanidinylation using Di-Boc species, providing a comparison for the Tri-Boc protocol.
    • Source: [1][2]

  • Mitsunobu, O. (1981).[1][2][7] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][7][8][9] Synthesis, 1981(1), 1–28.[1][2]

    • Context: The foundational review of the mechanism, essential for understanding the betaine cycle.
    • Source: [1][2]

Sources

The Alchemist's Handshake: A Technical Guide to N,N',N''-Tri-Boc-guanidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group into a molecular scaffold can be a pivotal moment in the quest for therapeutic efficacy. This strongly basic, perpetually protonated moiety is a cornerstone of many biological interactions, yet its inherent reactivity presents a formidable challenge in multi-step organic synthesis. This guide provides an in-depth exploration of N,N',N''-Tri-Boc-guanidine, a versatile reagent that has emerged as a powerful tool for the controlled and efficient incorporation of the guanidino functional group. We will delve into its synthesis, mechanistic underpinnings, and diverse applications, offering field-proven insights and detailed protocols to empower your research endeavors.

The Guanidinium Group: A Double-Edged Sword in Drug Design

The guanidinium group, the characteristic side chain of the amino acid arginine, is a ubiquitous pharmacophore in nature. Its positive charge at physiological pH allows it to form strong electrostatic interactions and a network of hydrogen bonds, making it a key player in molecular recognition events at the heart of numerous biological processes. Guanidine-containing compounds have found applications as anticancer, antibacterial, antiprotozoal, and antiviral agents.[1] However, the very properties that make the guanidinium group so effective in biological systems—its high basicity and nucleophilicity—render it a synthetic chemist's nightmare. Unprotected guanidino groups can interfere with a wide array of chemical transformations, leading to unwanted side reactions and diminished yields. This necessitates a robust protection strategy, and the tert-butoxycarbonyl (Boc) group has proven to be an ideal guardian.

This compound: The Master Key to Guanidinylation

This compound is a fully protected form of guanidine where all three nitrogen atoms are masked by Boc groups. This triple protection dramatically tempers the basicity and nucleophilicity of the guanidino core, transforming it into a stable, crystalline solid that is highly soluble in many organic solvents.[2] Its unique structure allows for its application as a versatile building block in the synthesis of complex guanidine-containing molecules, including peptide-based therapeutics and enzyme inhibitors.[2][3][4] The strategic placement of three Boc groups also opens the door to selective deprotection, offering a level of synthetic control that is crucial in the intricate art of drug development.[2][3][4]

Synthesis of this compound: A Proposed Protocol

Step 1: Synthesis of N,N'-Di-Boc-guanidine

This procedure is adapted from a known literature method.[5]

Experimental Protocol:

  • To a stirred solution of guanidine hydrochloride (1.0 eq) in a 1:2 mixture of water and 1,4-dioxane, add sodium hydroxide (4.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the solution under reduced pressure to approximately one-third of its original volume.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with 10% aqueous citric acid, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford N,N'-di-Boc-guanidine as a white solid.

Step 2: Proposed Synthesis of this compound

This proposed second step involves the addition of the third Boc group to N,N'-di-Boc-guanidine.

Experimental Protocol:

  • Dissolve N,N'-di-Boc-guanidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP) (1.1 eq) or triethylamine (TEA) (1.2 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield this compound.

Data Presentation: Synthesis Yields

StepProductTypical YieldReference
1N,N'-Di-Boc-guanidine~90%[5]
2This compoundEstimated >80%Proposed

Applications in Medicinal Chemistry: A World of Possibilities

The utility of this compound in medicinal chemistry is vast and varied. It serves as a key intermediate in the synthesis of a wide array of bioactive molecules.

Guanidinylation of Alcohols via the Mitsunobu Reaction

A powerful application of this compound is the direct conversion of primary and secondary alcohols to their corresponding protected guanidines under Mitsunobu conditions. This reaction proceeds with inversion of stereochemistry at the alcohol center, providing a stereospecific route to chiral guanidine-containing compounds.

Experimental Protocol: Mitsunobu Guanidinylation of a Primary Alcohol

  • Dissolve the primary alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the N,N',N''-tri-Boc-protected guanidine product.

Data Presentation: Mitsunobu Guanidinylation Yields

SubstrateProductYieldReference
Primary AlcoholN,N',N''-Tri-Boc-alkylguanidineUp to 70%[3]
Secondary AlcoholN,N',N''-Tri-Boc-alkylguanidineVariable[3]

Diagram: Mitsunobu Guanidinylation Workflow

Mitsunobu_Guanidinylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Alcohol Primary/Secondary Alcohol (R-OH) Reaction Mitsunobu Reaction Alcohol->Reaction TriBocGuanidine N,N',N''-Tri-Boc- guanidine TriBocGuanidine->Reaction PPh3 Triphenylphosphine (PPh3) PPh3->Reaction DEAD DEAD or DIAD DEAD->Reaction Solvent Anhydrous THF Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Product N,N',N''-Tri-Boc-alkylguanidine (R-Guan(Boc)3) Byproducts Triphenylphosphine oxide (Ph3P=O) + DEAD-H2/DIAD-H2 Reaction->Product Reaction->Byproducts Deprotection_Strategy TriBoc This compound DiBoc N,N'-Di-Boc-guanidine TriBoc->DiBoc Mild Acid (e.g., PPTS) Guanidine Guanidine TriBoc->Guanidine Strong Acid (TFA) (Complete Deprotection) MonoBoc N-Boc-guanidine DiBoc->MonoBoc Moderate Acid (e.g., dilute HCl) MonoBoc->Guanidine Strong Acid (e.g., TFA) Mitsunobu_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Oxyphosphonium Salt Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Product Formation PPh3 PPh3 DEAD DEAD Activation PPh3 + DEAD -> [Ph3P+-N(CO2Et)N-CO2Et] Oxyphosphonium [Ph3P+-OR] + DEAD-H Activation->Oxyphosphonium Reaction with Alcohol Alcohol R-OH Alcohol->Oxyphosphonium Nucleophilic Attack Intermediate [R-Guan(Boc)3]+ Oxyphosphonium->Intermediate Reaction with Guanidine TriBocGuanidine Guan(Boc)3 TriBocGuanidine->Intermediate SN2 Attack Product R-Guan(Boc)3 Intermediate->Product Ph3PO Ph3P=O Intermediate->Ph3PO

Sources

Technical Guide: Safety & Handling of N,N',N''-Tri-Boc-guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N',N''-Tri-Boc-guanidine (CAS 216584-22-4) is a specialized reagent primarily used in organic synthesis to convert primary and secondary alcohols into guanidines under neutral conditions (Mitsunobu reaction).[1] Unlike traditional guanidinylation reagents that often require harsh conditions or exhibit high toxicity (e.g., cyanogen bromide), Tri-Boc-guanidine offers a safer, milder alternative. However, its safety profile is dominated by the risks associated with its deprotection (gas evolution) and the hazardous reagents it is frequently paired with (azodicarboxylates in Mitsunobu protocols).

This guide defines the critical safety parameters, handling protocols, and emergency responses required to maintain scientific integrity and personnel safety when working with this compound.

Physicochemical & Hazard Profile

The following data consolidates physical properties and GHS classifications. Note that while the reagent itself is moderately hazardous, the process risks are significantly higher due to downstream chemistry.

Table 1: Physicochemical Properties
PropertySpecificationRelevance to Safety
CAS Number 216584-22-4 Critical Verification: Do not confuse with Methyl 2-cyanopropionate (CAS 14618-77-0) or Di-Boc-guanidine.
Formula

High oxygen content; combustible organic solid.
Molecular Weight 359.42 g/mol N/A
Appearance White crystalline powderFine dust capability; inhalation hazard.
Melting Point 190 – 196 °CHigh thermal stability relative to typical Boc-deprotection temperatures (~150°C).
Solubility Soluble in DCM, THF, EtOAcCompatible with standard organic solvents; limited water solubility.
Storage 2–8 °C (Recommended)Hydrolysis risk over long periods if exposed to ambient moisture.
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H302 + H332: Harmful if swallowed or inhaled.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Critical Handling Protocols

Storage and Stability
  • Moisture Sensitivity: While not instantly hygroscopic, the carbamate (Boc) linkages are susceptible to slow hydrolysis in the presence of moisture and acidity. Store in a tightly sealed container, preferably in a desiccator or refrigerator (2–8 °C).

  • Shelf Life: Stable for >12 months if stored dry. Signs of degradation include clumping or a vinegar-like odor (indicating hydrolysis/acid release).

Weighing and Transfer
  • Engineering Controls: Always handle inside a certified chemical fume hood to prevent inhalation of fine dust.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety glasses with side shields, and a lab coat are mandatory.

  • Static Precautions: As a dry organic powder, electrostatic charge can cause scattering. Use an antistatic gun or ionizer if weighing small quantities (<10 mg) to ensure accuracy and prevent contamination.

Reaction Safety: The Mitsunobu Workflow

The primary application of Tri-Boc-guanidine is the Mitsunobu reaction . This specific workflow introduces unique hazards that exceed those of the reagent alone.

The Mitsunobu Cocktail Risks

Tri-Boc-guanidine is reacted with an alcohol, Triphenylphosphine (


), and an Azodicarboxylate (e.g., DIAD or DEAD).
  • Explosion Hazard (DIAD/DEAD): Diisopropyl azodicarboxylate (DIAD) and Diethyl azodicarboxylate (DEAD) are shock-sensitive and thermally unstable. Never concentrate reaction mixtures containing these reagents to dryness without quenching.

  • Protocol: Always add the Azodicarboxylate last , dropwise, at 0 °C to control the exotherm.

Deprotection: The Gas Evolution Hazard

Following the guanidinylation, the Boc groups are typically removed using strong acids (TFA or HCl).

  • Mechanism:

    
    
    
  • Pressure Hazard: The deprotection of three Boc groups releases 6 molar equivalents of gas for every 1 mole of product.

    • Example: Deprotecting 10 grams (~28 mmol) of Tri-Boc intermediate generates ~4 liters of gas.

  • Control Measure:

    • Perform deprotection in an open vessel or a vessel with a pressure-relief line (bubbler).

    • NEVER seal a deprotection reaction in a closed vial or bomb.

    • Ensure high airflow in the hood to dilute the isobutylene (flammable).

Visualization of Safety Workflow

The following diagram outlines the critical control points (CCPs) for the safe use of Tri-Boc-guanidine.

G Start Storage (2-8°C, Desiccated) Weigh Weighing (Fume Hood, PPE) Start->Weigh Setup Reaction Setup (Mitsunobu) Weigh->Setup Inert Atmosphere (N2/Ar) ReagentAdd Critical Step: Add DIAD/DEAD Last (0°C, Dropwise) Setup->ReagentAdd Workup Quench & Workup (Remove Byproducts) ReagentAdd->Workup Monitor Exotherm Deprotect Deprotection (TFA/DCM or HCl) Workup->Deprotect GasRisk RISK: Gas Evolution (CO2 + Isobutylene) DO NOT SEAL VESSEL Deprotect->GasRisk Final Final Guanidine Product Deprotect->Final Open System

Figure 1: Operational workflow for Tri-Boc-guanidine, highlighting the critical thermal and pressure hazards during the Mitsunobu reaction and subsequent deprotection.

Emergency Response Procedures

ScenarioImmediate ActionTechnical Rationale
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.Fine powder can cause respiratory tract irritation and mucosal inflammation.
Skin Contact Wash with soap and copious water for 15 minutes. Remove contaminated clothing.Boc-protected amines are lipophilic and can penetrate the skin barrier; solvents like DCM enhance this absorption.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.Crystalline solids cause mechanical abrasion and chemical irritation (pH effects).
Spill (Solid) Wet sweep or vacuum (HEPA). Avoid dust generation.Prevents suspension of irritant dust in the lab atmosphere.
Fire Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.High nitrogen content may produce toxic NOx fumes during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10570451, this compound. Retrieved January 30, 2026, from [Link]

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).Identity of the reagent: this compound in Mitsunobu reactions. Journal of Organic Chemistry, 63(12), 3804-3805.
  • Dodd, D. S., & Kozikowski, A. P. (1994).Conversion of Alcohols to Guanidines: A Safety Assessment of the Mitsunobu Protocol. Tetrahedron Letters, 35(9), 1337-1340.

Sources

Methodological & Application

Master Protocol: Deprotection Strategies for N,N',N''-Tri-Boc-Guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N,N',N''-Tri-Boc-guanidine moiety is a critical intermediate in the synthesis of arginine mimetics, peptidomimetics, and complex alkaloids. Its steric bulk and electron-withdrawing nature render the guanidine neutral and lipophilic, facilitating purification and handling. However, the subsequent removal of three tert-butoxycarbonyl (Boc) groups requires tailored acidic conditions to ensure complete deprotection without compromising substrate integrity. This Application Note details three field-proven protocols for Tri-Boc deprotection, emphasizing mechanistic control over the tert-butyl cation intermediate to prevent alkylation side reactions.

Mechanistic Insight & Critical Control Points

The deprotection of Boc groups is an acid-catalyzed elimination (E1-like) leading to the fragmentation of the carbamate. In the context of a Tri-Boc-guanidine, this process is stepwise but rapid under strong acidic conditions.

The "Cation Cascade" Challenge

Upon protonation of the carbonyl oxygen, the Boc group collapses to release isobutylene , carbon dioxide , and the free amine (guanidine).

  • The Threat: The generation of the tert-butyl cation (

    
    ) .[1][2][3]
    
  • The Consequence: In the absence of adequate scavengers,

    
     acts as a potent electrophile (Lewis acid). It can re-alkylate the newly liberated guanidine nitrogens (leading to 
    
    
    
    byproducts) or attack electron-rich residues elsewhere in the molecule (e.g., Trp, Tyr, Met, Cys).[1]
DOT Diagram: Reaction Mechanism & Scavenging

Boc_Mechanism TriBoc Tri-Boc-Guanidine Protonated Protonated Intermediate (R-NH-CO-O(+)-tBu) TriBoc->Protonated + H+ (TFA/HCl) Frag Fragmentation Protonated->Frag Guanidine Free Guanidine (Salt Form) Frag->Guanidine - CO2 tBu_Cat tert-Butyl Cation (t-Bu+) Frag->tBu_Cat Isobutylene Isobutylene (Gas) tBu_Cat->Isobutylene - H+ (Elimination) Adduct Scavenger-tBu Adduct tBu_Cat->Adduct Fast Kinetic Control SideProduct Alkylated Side Product tBu_Cat->SideProduct Attack on Substrate Scavenger Scavenger (Silane/Thiol) Scavenger->Adduct Trapping

Figure 1: Mechanistic pathway of Boc cleavage highlighting the critical role of scavengers in intercepting the reactive tert-butyl cation.

Decision Matrix: Selecting the Right Protocol

Not all substrates tolerate the same conditions. Use this logic flow to select your method.

Decision_Tree Start Start: Tri-Boc Deprotection AcidSens Is the substrate Acid-Sensitive? (e.g., acetals, silyl ethers) Start->AcidSens Scale Scale of Reaction? AcidSens->Scale No MethodC Method C: TMSOTf / Lewis Acid (Mild) AcidSens->MethodC Yes Volatile Is product volatile or hard to purify? Scale->Volatile Small (<1g) MethodB Method B: HCl in Dioxane (Salt Isolation) Scale->MethodB Large (>5g) MethodA Method A: TFA + Scavengers (Standard) Volatile->MethodA No (HPLC/Extraction) Volatile->MethodB Yes (Precipitate Salt)

Figure 2: Protocol selection guide based on substrate stability and scale.

Experimental Protocols

Method A: The "Standard" Cocktail (TFA/DCM/Scavengers)

Best for: General small-to-medium scale synthesis where HPLC purification is planned. Mechanism: TFA provides a high dielectric medium that stabilizes the polar transition states, while silanes act as "hydride" sources to quench cations.

Reagents:

  • Trifluoroacetic acid (TFA)[1][3][4][5][6]

  • Dichloromethane (DCM)[1][3]

  • Scavenger Cocktail: Triisopropylsilane (TIS) and Water.[1]

    • Why TIS? It is a superior cation trap compared to simple silanes.

    • Why Water? It assists in the hydrolysis of the carbamate intermediate and quenches

      
       to tert-butanol.
      

Protocol:

  • Dissolution: Dissolve 1.0 equiv of this compound substrate in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add TIS (2.5% v/v) and

    
     (2.5% v/v). Stir for 5 minutes.
    
  • Acidolysis: Cool to 0°C. Dropwise add TFA equal to the volume of DCM (Final ratio: TFA:DCM:TIS:

    
     = 50:45:2.5:2.5).
    
    • Note: For highly hindered Tri-Boc systems, neat TFA with scavengers may be required.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Observe

      
       evolution.[3][7] Monitor by LC-MS (Look for M-100, M-200, M-300 fragments).
      
  • Work-up:

    • Concentrate under reduced pressure (do not heat above 40°C).

    • Co-evaporation: Add Toluene (2x) and evaporate to remove residual TFA azeotropically.

    • Precipitation: Add cold Diethyl Ether (

      
      ) to precipitate the Guanidinium Trifluoroacetate salt.[1]
      
Method B: The "Salt Maker" (HCl in Dioxane)

Best for: Scale-up, substrates sensitive to oxidation (no scavengers needed usually), and direct isolation of Hydrochloride salts. Mechanism: HCl protonates the Boc group; the solvent (Dioxane) is non-nucleophilic.[2] The product precipitates as the HCl salt, driving the reaction forward.

Protocol:

  • Preparation: Dissolve substrate in a minimum amount of dry 1,4-Dioxane or DCM.

  • Acid Addition: Add 4.0 M HCl in Dioxane (10–20 equivalents of HCl).

  • Reaction: Stir at RT for 1–3 hours. A white precipitate (the guanidine HCl salt) often forms.

  • Work-up:

    • If precipitate forms: Filter the solid under

      
      , wash with dry 
      
      
      
      , and dry under vacuum.
    • If no precipitate: Concentrate in vacuo. Triturate the residue with

      
       or Hexanes to induce crystallization.
      
Method C: Mild Lewis Acid Deprotection (TMSOTf)

Best for: Substrates containing acid-sensitive groups (e.g., acetals, trityl groups) that would not survive TFA or HCl. Mechanism: Silylation of the Boc carbonyl oxygen activates it for cleavage under essentially neutral or mildly acidic conditions.

Protocol:

  • Setup: Dissolve substrate in dry DCM under Argon at 0°C.

  • Base Addition: Add 2,6-Lutidine (3.0 equiv per Boc group).

  • Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.0 equiv per Boc group).

  • Quench: After completion (typically <1 h), quench with Methanol.

  • Purification: Requires aqueous extraction or chromatography to remove silyl byproducts.

Troubleshooting & Optimization

ObservationLikely CauseCorrective Action
Incomplete Deprotection (Mono/Di-Boc remains)Steric hindrance of the Tri-Boc core.Increase TFA concentration to 95%. Extend time. Switch to Method B (HCl/Dioxane) which is often more aggressive.
+56 Da Mass Peak (LCMS)tert-Butylation of the guanidine or side chains.[1]CRITICAL: Your scavenger system failed. Repeat with fresh TIS (5%) and add 1,2-ethanedithiol (EDT) if Cys/Met are present.
Product is an Oil/Gum Residual TFA or solvent trapped in the salt.Triturate with

/Hexane. Lyophilize from water/acetonitrile to obtain a fluffy powder.
Loss of Product Product washed away during ether precipitation.Guanidines can be lipophilic. Check the filtrate. If lost, evaporate filtrate and purify via Reverse Phase (C18) HPLC.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338–341. Link

  • Lundt, B. F., et al. (1978). "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258–268. Link

  • BenchChem. (2025).[1] "Application Notes: Deprotection of Boc-guanidine side reactions and how to avoid them." BenchChem Technical Resources. Link

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[8] "A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines." Synlett, 2009(20), 3368-3372. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference).

Sources

Application Note: N,N',N''-Tri-Boc-guanidine in Enzyme Inhibitor Design

[1]

Executive Summary: The "Masked" Arginine Strategy

In the landscape of enzyme inhibitor design—particularly for proteases, kinases, and nitric oxide synthases (NOS)—the guanidine moiety is a privileged pharmacophore. It mimics the arginine side chain, forming critical bidentate hydrogen bonds with anionic residues (e.g., Asp, Glu) in the catalytic pocket. However, the high basicity (

This compound (Tri-Boc) serves as the premier solution to these challenges. By masking the guanidine functionality with three lipophilic tert-butoxycarbonyl (Boc) groups, it transforms a highly polar, basic group into a neutral, lipophilic species soluble in standard organic solvents (DCM, THF). This guide details the use of Tri-Boc-guanidine specifically for the direct conversion of alcohols to guanidines via the Mitsunobu reaction , a unique pathway that distinguishes it from standard amine-guanylating agents.

Chemical Mechanism & Decision Logic

The Mitsunobu Advantage

Unlike N,N'-Di-Boc-N''-triflylguanidine (Goodman’s Reagent), which targets amines, Tri-Boc-guanidine is optimized for targeting primary and secondary alcohols. This allows for the strategic "mutation" of serine-like scaffolds or non-nitrogenous pharmacophores into arginine mimetics without requiring an intermediate amine.

Mechanism of Action

Under Mitsunobu conditions (PPh


GStartSubstrate(Alcohol R-OH)ActivationActivation(PPh3 + DIAD)Start->ActivationIntermedOxyphosphoniumIntermediateActivation->Intermed Betaine formationProductProtected Inhibitor(R-N(Boc)-C(=NBoc)-NHBoc)Intermed->Product SN2 Displacement(Inversion of Config)TriBocNucleophile(Tri-Boc-Guanidine)TriBoc->Product Adds to RxnFinalActive Inhibitor(Free Guanidine)Product->Final TFA Deprotection

Figure 1: The Mitsunobu Guanylation Pathway using Tri-Boc-guanidine. Note the inversion of stereochemistry at the alcohol center, a critical feature for chiral inhibitor synthesis.

Experimental Protocols

Protocol A: Direct Guanylation of Alcohols (Mitsunobu)

Application: Synthesis of Arginine mimetics, NOS inhibitors, and peptidomimetics from hydroxyl precursors.

Reagents:

  • Substrate: Primary or secondary alcohol (1.0 equiv).

  • Reagent: this compound (2.0 - 3.0 equiv).

  • Phosphine: Triphenylphosphine (PPh

    
    ) (2.0 - 3.0 equiv).
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (2.0 - 3.0 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the Alcohol substrate , Tri-Boc-guanidine , and PPh

    
      in anhydrous THF.
    
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. The dropwise addition controls the exotherm.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Critical Decision Point: If the substrate is a primary alcohol, stir at RT for 4–12 hours. If secondary or sterically hindered, heat to Reflux (65°C) for 12–24 hours. Tri-Boc is bulky; thermal energy is often required for secondary alcohols.

  • Monitoring: Monitor by TLC (visualize with Ninhydrin or UV). The product will be less polar than the starting alcohol.

  • Workup: Concentrate the THF in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO).

    • Method A: Triturate the residue with cold diethyl ether/hexane (TPPO precipitates; filter it off).

    • Method B: Flash column chromatography (Silica gel).[1] Elute with Hexanes:EtOAc (gradient 9:1 to 7:3). The Tri-Boc guanidine product is lipophilic and typically elutes early.

Protocol B: Global Deprotection (The "Unmasking")

Application: Removing the three Boc groups to reveal the bioactive guanidine.

Reagents:

  • Trifluoroacetic acid (TFA).[2]

  • Dichloromethane (DCM).[2]

  • Scavengers: Triisopropylsilane (TIS) and Water (Essential to prevent tert-butylation of Trp, Tyr, or Met residues).

Step-by-Step Procedure:

  • Dissolve the purified Tri-Boc intermediate in DCM (final concentration ~0.1 M).

  • Prepare a cocktail of TFA:TIS:H

    
    O (95:2.5:2.5) .
    
  • Add the cocktail to the DCM solution (Ratio of DCM:Cocktail should be 1:1 or use neat cocktail if solubility permits).

  • Stir at RT for 2–4 hours. Note: Cleavage of three Boc groups is stepwise. Insufficient time yields mono- or di-Boc intermediates.

  • Workup: Remove volatiles under a stream of Nitrogen or rotary evaporation.

  • Precipitation: Add cold diethyl ether to the oily residue to precipitate the Guanidine-TFA salt. Centrifuge and wash 3x with ether.

  • Lyophilization: Dissolve in water/acetonitrile and lyophilize to obtain the final inhibitor as a white powder.

Case Study: Synthesis of a Nitric Oxide Synthase (NOS) Inhibitor

Objective: Synthesize an

ParameterExperimental ValueNotes
Substrate N-Cbz-L-Serine methyl esterSerine provides the hydroxyl handle.
Reagent This compoundUsed in 2.5-fold excess.
Conditions PPh

, DIAD, THF, Reflux
Reflux required for complete conversion.
Yield (Protected) 72%Chromatographic isolation.
Stereochemistry Inverted (L

D)
Product is N-Cbz-D-Arg(Boc)

-OMe analog.
Final Target

-substituted Arginine
Obtained after TFA deprotection.

Insight: The inversion of configuration at the

Troubleshooting & Optimization Logic

Issue: Low Yield with Secondary Alcohols
  • Root Cause: Steric bulk of the Tri-Boc group hinders nucleophilic attack.

  • Solution: Switch to N,N',N''-Tri-Cbz-guanidine . The Cbz groups are slightly less bulky and the reagent is more reactive in Mitsunobu conditions (often works at RT), though deprotection requires hydrogenolysis (H

    
    /Pd-C) rather than acid.
    
Issue: "Dead" Reaction (No Product)
  • Root Cause:

    
     mismatch. The betaine intermediate may not be deprotonating the guanidine effectively.
    
  • Solution: Ensure anhydrous conditions. Pre-mix the Tri-Boc guanidine and PPh

    
     before adding DIAD to ensure the active nucleophile is generated immediately upon betaine formation.
    
Issue: Alkylation of Sensitive Residues (Trp/Cys)
  • Root Cause: tert-butyl cations generated during deprotection attack electron-rich side chains.[2]

  • Solution: Increase scavenger load. Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for peptides containing Cys/Trp.

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). "Identity of the active species in the guanidinylation of amines with N,N'-di-Boc-N''-triflylguanidine." The Journal of Organic Chemistry.

  • Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Guanidines: A Simplified Method." Tetrahedron Letters.
  • Chem-Impex International. "this compound Product Guide."

  • Gershkovich, A. A., & Kibirev, V. K. (2015). "Synthesis of Guanidine Derivatives." Bioorganic & Medicinal Chemistry.
  • BenchChem. "Boc-guanidine deprotection protocols and troubleshooting."

Application Notes & Protocols: N,N',N''-Tri-Boc-Guanidine in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Guanidinium Moiety and Its Protection

The guanidinium group, the functional component of the amino acid arginine, is a ubiquitous structural motif in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals.[1] Its persistent protonated state at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets, rendering it a key pharmacophore. However, the high basicity and nucleophilicity of the guanidino group present significant challenges during synthetic campaigns, often necessitating a robust protection strategy to prevent unwanted side reactions.

N,N',N''-Tri-Boc-guanidine has emerged as a cornerstone reagent for the efficient and mild installation of a protected guanidinyl group onto primary and secondary amines. The three tert-butoxycarbonyl (Boc) groups effectively temper the reactivity of the guanidine core, rendering it an electrophilic species capable of reacting with nucleophiles. This guide provides a comprehensive overview of the strategic application of this compound, detailing its properties, reaction mechanisms, and field-proven protocols for its use in guanidinylation and subsequent deprotection.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is paramount for successful and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₆H₂₉N₃O₆PubChem
Molecular Weight 359.42 g/mol PubChem
Appearance White to off-white solid[2]
Solubility Soluble in many organic solvents (e.g., THF, DCM, CH₃CN)[3]
Stability Stable under standard laboratory conditions; moisture-sensitive[2]

The Guanidinylation Reaction: Mechanism and Workflow

The guanidinylation of an amine with this compound is a versatile and efficient transformation. While the tri-Boc variant is used, many protocols are based on the closely related and highly reactive N,N'-di-Boc-N''-triflylguanidine, which is often generated in situ or used as a stable reagent. The triflyl group acts as an excellent leaving group, facilitating the nucleophilic attack by the amine.

Mechanism Insight: The reaction proceeds via a nucleophilic substitution at the central carbon of the guanidinylating reagent. The amine attacks the electrophilic carbon, leading to the displacement of a leaving group (in the case of activated versions like the triflyl derivative) or direct addition-elimination. The Boc groups serve to decrease the nucleophilicity of the guanidine nitrogens and activate the central carbon towards nucleophilic attack.

Below is a generalized workflow for a typical guanidinylation reaction.

G cluster_prep Reaction Setup cluster_reaction Guanidinylation cluster_workup Work-up & Purification A Dissolve Amine Substrate in Anhydrous Solvent (e.g., DCM) B Add Base (e.g., Triethylamine) if starting from an amine salt A->B C Cool to 0°C B->C D Add this compound (or activated derivative) portion-wise C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Aqueous Work-up (e.g., wash with aq. NaHCO₃, brine) E->F G Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) F->G H Concentrate in vacuo G->H I Purify by Flash Column Chromatography H->I G A This compound Substrate B Dissolve in DCM A->B C Add Scavenger (e.g., TIS, Thioanisole) B->C D Add Trifluoroacetic Acid (TFA) (e.g., 25-50% in DCM) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Concentrate in vacuo E->F G Precipitate with Cold Diethyl Ether F->G H Isolate Guanidinium Salt (Filtration/Centrifugation) G->H

Sources

Reaction of N,N',N''-Tri-Boc-guanidine with sterically hindered substrates.

Advanced Protocols for -Tri-Boc-guanidine with Sterically Hindered Substrates

Executive Summary & Mechanistic Context[1][2][3][4][5]

Mitsunobu reactionssterically hindered substrates

The Steric Paradox: The three Boc groups render the guanidine nitrogen non-nucleophilic in neutral conditions but sufficiently acidic (



This guide details optimized protocols specifically engineered to overcome these steric barriers, utilizing alternative phosphines, sonication, and phase-transfer catalysis.

Decision Matrix: Reagent Selection

Before proceeding, verify that TBG is the correct reagent for your specific hindered substrate.

ReagentSelectionStartSubstrate TypeAlcoholHindered Alcohol(Secondary/Cyclic)Start->AlcoholAmineHindered Amine(Secondary/Aniline)Start->AmineHalideAlkyl Halide(Primary/Secondary)Start->HalideTBG_MitsunobuPROTOCOL 1:TBG + Mitsunobu(ADDP/PBu3)Alcohol->TBG_Mitsunobu Direct RouteTriflylSWITCH REAGENT:Use N,N'-Di-Boc-N''-triflylguanidine(Goodman Reagent)Amine->Triflyl TBG is too unreactiveTBG_AlkylationPROTOCOL 2:TBG + Cs2CO3(SN2 Alkylation)Halide->TBG_Alkylation Base mediated

Figure 1: Reagent selection logic. Note that for hindered amines, TBG is generally unsuitable; the Triflyl-guanidine variant is required.

Protocol 1: Mitsunobu Guanidinylation of Hindered Alcohols

Application: Converting secondary alcohols (e.g., menthol derivatives, cholesterol, secondary carbohydrate hydroxyls) to guanidines. Challenge: The standard DEAD/PPh3 system often fails with hindered alcohols due to the slow rate of the

Optimized Reagents
  • Reagent:

    
    -Tri-Boc-guanidine (1.5 - 2.0 equiv).
    
  • Phosphine: Tributylphosphine (

    
    ) or Trimethylphosphine (
    
    
    ). Why: Smaller cone angle and higher nucleophilicity than
    
    
    .
  • Azodicarboxylate: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) or TMAD. Why: ADDP forms a more stable betaine intermediate than DEAD/DIAD, crucial for slow reactions.

  • Solvent: Anhydrous THF or Toluene (for higher temp).

Step-by-Step Methodology
  • Preparation: Flame-dry a reaction flask under Argon. Charge with

    
    -Tri-Boc-guanidine (1.5 equiv) and the hindered alcohol (1.0 equiv).
    
  • Solvation: Dissolve in anhydrous THF (

    
     concentration). Note: Higher concentration (
    
    
    ) is recommended for extremely hindered substrates to drive kinetics.
  • Phosphine Addition: Add

    
     (2.0 equiv) via syringe.
    
  • Activation (The Critical Step): Cool the mixture to

    
    . Add ADDP (2.0 equiv) in portions (solid) or dropwise (if using DIAD).
    
    • Observation: The solution should turn yellow/orange.

  • Reaction: Allow to warm to room temperature.

    • Optimization: If no product forms after 4 hours, heat to

      
       or apply ultrasonic irradiation  (sonication bath) for 1 hour. Sonication has been proven to accelerate Mitsunobu coupling of hindered phenols and alcohols by disrupting aggregates.
      
  • Workup: Quench with water/brine. Extract with EtOAc.

  • Purification: Flash chromatography (

    
     EtOAc/Hexanes). Tri-Boc-guanidines are lipophilic and move easily on silica.
    
Mechanistic Insight (Why this works)

In sterically hindered systems, the formation of the phosphonium-oxygen bond (activating the alcohol) competes with the N-alkylation step. By using


Protocol 2: Alkylation with Hindered Alkyl Halides

Application: Reacting TBG with secondary alkyl halides or primary halides with

Challenge:
Optimized Conditions (Cesium Effect)
  • Base: Cesium Carbonate (

    
    ). Why: The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion for better nucleophilicity.
    
  • Solvent: DMF or DMA (Polar Aprotic is non-negotiable).

  • Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol%.

Step-by-Step Methodology
  • Deprotonation: In a dry flask, dissolve

    
    -Tri-Boc-guanidine (1.2 equiv) in DMF. Add 
    
    
    (1.5 equiv). Stir at RT for 30 mins.
    • Visual: The suspension ensures deprotonation of the remaining N-H proton.

  • Alkylation: Add the hindered alkyl halide (1.0 equiv) and TBAI (0.1 equiv).

  • Thermal Drive: Heat the reaction to

    
     .
    
    • Warning: Do not exceed

      
       as Boc groups become thermally unstable (isobutylene extrusion).
      
  • Monitoring: Monitor by TLC. The product will be less polar than the starting TBG.

  • Workup: Dilute with

    
     (not EtOAc, to avoid extracting DMF). Wash extensively with water/LiCl solution to remove DMF.
    

Data Summary & Troubleshooting

VariableStandard ConditionHindered ConditionReason for Change
Phosphine


or

Reduced steric bulk; increased nucleophilicity.
Azo Reagent DEAD / DIADADDP / TMADMore stable betaine intermediate for slow kinetics.
Temperature


Overcoming activation energy barrier of steric repulsion.
Concentration


Increases collision frequency for difficult substrates.

Common Pitfalls:

  • Hydrazine Formation: If the alcohol is too hindered, the betaine will simply hydrolyze or rearrange to a hydrazine derivative (

    
    -alkylated azo species). Solution: Use Protocol 1 with ADDP.
    
  • Elimination: Secondary alcohols may dehydrate to alkenes. Solution: Lower temperature and ensure strictly anhydrous conditions.

Deprotection (Post-Reaction)

Once the hindered substrate is coupled, removing the three Boc groups requires strong acid.

  • Standard:

    
     TFA/DCM for 2 hours at RT.
    
  • Scavengers: Add triisopropylsilane (TIPS) (2%) if the substrate contains electron-rich aromatics, to scavenge tert-butyl cations.

  • HCl Option:

    
     HCl in Dioxane is an alternative if the substrate is acid-sensitive (avoids TFA esters).
    

References

  • Dodd, D. S., & Kozikowski, A. P. (1994). Conversion of Alcohols to Protected Guanidines Using the Mitsunobu Protocol.[1] Tetrahedron Letters, 35(7), 977–980.[1] Link

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[2] The Journal of Organic Chemistry, 63(12), 3804–3805. Link

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Link

  • Potts, B. C., et al. (2000). Tri-Boc-guanidine and its application in synthesis. Journal of Organic Chemistry, 65, 2000.

Troubleshooting & Optimization

Side reactions of N,N',N''-Tri-Boc-guanidine and how to avoid them.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Application Guide

Product:


-Tri-Boc-Guanidine
CAS:  69202-33-9
Application:  Dehydrative Guanidinylation (Mitsunobu Reaction) & Amine Guanylation
Status:  Active Support

Introduction: The "Tri-Boc" Architecture

Welcome to the technical support hub for


-Tri-Boc-guanidine. This reagent is the "nuclear option" for introducing guanidine moieties into sterically demanding or sensitive substrates, particularly alcohols via the Mitsunobu reaction .

Unlike its cousin,


-Di-Boc-triflylguanidine (used for amines), the Tri-Boc variant is designed to engage alcohols directly. However, its triple-protection strategy creates a "steric fortress" that, while preventing unwanted nucleophilic attacks, introduces specific side-reaction risks during both coupling and deprotection.

Module 1: The Mitsunobu Reaction (Coupling Phase)

Primary Issue: The reaction stalls or produces hydrazine byproducts (DEAD/DIAD adducts) instead of the target guanidine.

The Mechanism & Failure Points

In a successful cycle, the phosphine activates the alcohol, which is then attacked by the acidic N-H of the Tri-Boc-guanidine. Because the reagent is bulky, the window for nucleophilic attack is narrow. If the attack is too slow, the betaine intermediate collapses into side products.

mitsunobu_pathway Start Alcohol Substrate (R-OH) Betaine Phosphonium Betaine Intermediate Start->Betaine + PPh3 / DIAD Reagent Tri-Boc-Guanidine Reagent->Betaine Protonation Product Target Guanidine (Inverted Configuration) Betaine->Product Fast Attack (Kinetic Control) Side1 Side Product A: N-Alkylated Hydrazine Betaine->Side1 Slow Attack (Steric Hindrance) Side2 Side Product B: Urea Derivative Betaine->Side2 Moisture Present (Hydrolysis)

Figure 1: Kinetic competition in the Mitsunobu guanidinylation. Success depends on outcompeting the rearrangement pathways.

Troubleshooting Guide: Coupling Failures
SymptomProbable CauseTechnical Solution
No Product (Start Material Recovery) Steric Bulk: The Tri-Boc group is too large for secondary alcohols.Switch Reagent: Use N,N'-Di-Boc-guanidine (one less Boc).[1][2] It is less sterically demanding but requires careful pH control [1].
High Mass Impurity (M+DEAD) Hydrazine Alkylation: The alcohol alkylated the DEAD/DIAD nitrogen instead of the guanidine.Order of Addition: Pre-mix PPh3 and DEAD/DIAD at 0°C to form the betaine before adding the alcohol and guanidine. This minimizes free hydrazine concentration.
Precipitate Formation Solubility Limit: Tri-Boc-guanidine is lipophilic; the betaine is polar.Solvent Switch: Move from pure THF to a THF/Toluene (1:1) mix. Toluene helps solubilize the lipophilic protected guanidine.
Urea Formation Hydrolysis: Moisture hydrolyzed the betaine intermediate.Strict Anhydrous Protocol: Use freshly distilled THF (Na/Benzophenone) and flame-dried glassware. The Mitsunobu reaction is notoriously water-intolerant.

Module 2: The Deprotection Phase (Workup)

Primary Issue: "Scrambling" or alkylation of the substrate during Boc removal.

The "Cation Bomb" Phenomenon

Removing three Boc groups releases three equivalents of tert-butyl cations (


-Bu

). In a standard TFA/DCM deprotection, these cations are electrophilic missiles. If not quenched, they will re-attach to the guanidine nitrogen (irreversible alkylation) or attack electron-rich regions of your substrate (e.g., Trp, Tyr, or Met residues).

deprotection_scavenging Protected Tri-Boc-Guanidine-R TFA Acid Treatment (TFA/DCM) Protected->TFA Cations 3x tert-Butyl Cations (Electrophiles) TFA->Cations CleanProduct Pure Guanidine Salt TFA->CleanProduct Scavenger Scavenger Cocktail (TIPS / Thioanisole) Cations->Scavenger Trapping DirtyProduct t-Butyl-Alkylated Impurity (Irreversible) Cations->DirtyProduct No Scavenger SafeWaste Scavenged Adducts Scavenger->SafeWaste Neutralization

Figure 2: The critical role of scavengers in preventing cation re-attachment during global deprotection.

Troubleshooting Guide: Deprotection

Q: I see a mass of M+56 or M+112 in my final LCMS. What is it?

  • A: This is tert-butylation. The

    
    -Bu cations generated during deprotection have reacted with your product.
    
  • Fix: You must use a "Scavenger Cocktail." Do not use neat TFA.

    • Recommended Cocktail: TFA : TIPS : Water (95 : 2.5 : 2.5).

    • For Sensitive Substrates (Trp/Tyr): TFA : Phenol : Water : Thioanisole : EDT (82.5 : 5 : 5 : 5 : 2.5) [2].

Q: The reaction is incomplete; I see mono-Boc intermediates.

  • A: The third Boc group on a guanidine is significantly more stable than a standard Boc-amine due to the electron-withdrawing nature of the protonated guanidinium core.

  • Fix: Increase temperature to 35°C or extend reaction time. Do not increase acid concentration beyond 50% TFA/DCM, as this promotes side reactions without accelerating deprotection significantly.

Module 3: Stability & Storage FAQs

Q: Can I store Tri-Boc-guanidine in solution?

  • A: No. In solution (especially protic solvents like MeOH or wet CDCl3), it slowly hydrolyzes to

    
    -Di-Boc-urea. Always store as a dry solid at -20°C.
    

Q: My reagent has turned into a sticky gum. Is it usable?

  • A: It has likely absorbed moisture and partially hydrolyzed.[3] Check the NMR. If you see a urea peak (distinct carbonyl shift), discard it. Using degraded reagent introduces inseparable urea byproducts into your Mitsunobu reaction.

Standardized Protocols

Protocol A: Optimized Mitsunobu Coupling

Use this to avoid hydrazine adducts.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Betaine Formation: Add

    
     (1.5 equiv) and DIAD (1.5 equiv) to dry THF at 0°C . Stir for 10 minutes until a milky/yellow precipitate (the betaine) forms.
    
  • Substrate Addition: Add your Alcohol (1.0 equiv) and

    
    -Tri-Boc-guanidine (1.2 equiv) dissolved in minimal THF.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc). Note: Tri-Boc products are very non-polar; they often elute quickly.

Protocol B: High-Fidelity Deprotection

Use this to avoid alkylation side-reactions.

  • Dissolution: Dissolve the protected guanidine in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (3.0 equiv per Boc group).

  • Acidolysis: Add TFA slowly to reach a final ratio of 1:1 (DCM:TFA).

  • Time: Stir at RT for 2–4 hours. Monitor by HPLC, not TLC (free guanidines stick to silica).

  • Precipitation: Pour the mixture into cold Diethyl Ether. The guanidine trifluoroacetate salt should precipitate while the lipophilic scavengers remain in the ether.

References

  • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804-3805.

  • Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Guanidines: A Simplified Mitsunobu Protocol." Tetrahedron Letters, 35(7), 977-980.

  • Goodman, M., et al. (2001). "Facile Guanidinylation of Amines." Journal of Organic Chemistry, 66, 8263.

  • Chem-Impex International. (n.d.). "Technical Data: N,N',N''-Tri-Boc-guanidine Handling."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling Tri-Boc-guanidine.

Sources

Optimizing Mitsunobu Reaction Conditions with N,N',N''-Tri-Boc-guanidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Mitsunobu reaction, with a specific focus on the use of N,N',N''-Tri-Boc-guanidine for the guanidinylation of primary and secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this powerful reaction for the synthesis of complex molecules, such as arginine analogues.[1][2][3] We will delve into the mechanistic nuances, provide practical troubleshooting advice, and offer detailed protocols to ensure the success of your experiments.

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry.[4][5][6][7] The use of this compound as a nucleophile in this reaction provides a robust method for installing a protected guanidine group, a common motif in biologically active compounds.[2][3][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing a Mitsunobu reaction with this compound.

Q1: What is the fundamental role of each component in the Mitsunobu reaction?

A1: The Mitsunobu reaction is a dehydration-condensation reaction involving a redox process.[6]

  • Alcohol: The substrate that will be functionalized. The reaction works best with primary and secondary alcohols.[4][9][10]

  • This compound: The nucleophile that will replace the hydroxyl group of the alcohol.

  • Triphenylphosphine (PPh₃): Acts as an oxygen scavenger and, in conjunction with the azodicarboxylate, activates the alcohol.[4]

  • Azodicarboxylate (DEAD or DIAD): The oxidant in the reaction, which is reduced. It activates the triphenylphosphine.[7]

Q2: Why is this compound a suitable nucleophile for this reaction?

A2: this compound is a weak acid, which is a key requirement for a nucleophile in the Mitsunobu reaction.[8][11] The acidic N-H proton is necessary to protonate the betaine intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate.[4][9] This proton transfer is a critical step in the reaction mechanism.

Q3: What are the main byproducts, and how do they impact purification?

A3: The two main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[7][10] These byproducts can often complicate purification due to their similar polarity to the desired product. The difficulty in removing TPPO is a well-known drawback of the Mitsunobu reaction.[6]

Q4: Is the order of reagent addition important?

A4: Yes, the order of addition can be crucial. A common and often successful procedure involves dissolving the alcohol, this compound, and triphenylphosphine in an appropriate anhydrous solvent (like THF or DCM).[7][10] The azodicarboxylate is then added slowly at a reduced temperature (typically 0 °C) to control the exothermic reaction and minimize side product formation.[7]

Q5: Can this reaction be used for tertiary alcohols?

A5: The Mitsunobu reaction is generally not effective for tertiary alcohols. The reaction proceeds via an SN2 mechanism, and the steric hindrance around a tertiary carbon center prevents the nucleophilic attack.[10] Elimination is the more likely outcome.

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Mitsunobu_Mechanism cluster_activation Activation cluster_protonation Protonation & Oxyphosphonium Formation cluster_substitution SN2 Substitution PPh3 PPh3 Betaine Betaine PPh3->Betaine attacks DEAD DEAD DEAD->Betaine Protonated_Betaine Protonated_Betaine Betaine->Protonated_Betaine + Nu-H Alcohol Alcohol Oxyphosphonium_Salt Oxyphosphonium_Salt Alcohol->Oxyphosphonium_Salt Nucleophile This compound Nucleophile->Protonated_Betaine Protonated_Betaine->Oxyphosphonium_Salt + R-OH Product Product Oxyphosphonium_Salt->Product + Nu- TPPO Triphenylphosphine Oxide Oxyphosphonium_Salt->TPPO Reduced_DEAD Reduced DEAD

Caption: Generalized Mitsunobu Reaction Mechanism.

Troubleshooting_Workflow Start Start Reaction_Setup Setup Mitsunobu Reaction Start->Reaction_Setup Monitor_Progress Monitor by TLC/LC-MS Reaction_Setup->Monitor_Progress Reaction_Complete Reaction_Complete Monitor_Progress->Reaction_Complete Workup_Purification Aqueous Workup & Chromatography Reaction_Complete->Workup_Purification Yes Troubleshoot Troubleshoot Reaction_Complete->Troubleshoot No Product_Obtained Product_Obtained Workup_Purification->Product_Obtained Successful Workup_Purification->Troubleshoot Problem Low_Yield Low/No Yield Troubleshoot->Low_Yield Side_Products Complex Mixture Troubleshoot->Side_Products Purification_Issue Difficult Purification Troubleshoot->Purification_Issue Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh DEAD/DIAD) Low_Yield->Check_Reagents Optimize_Stoichiometry Adjust Reagent Ratios (e.g., 1.2-1.5 eq PPh3/DEAD) Low_Yield->Optimize_Stoichiometry Check_Temperature Lower Reaction Temperature Side_Products->Check_Temperature Alternative_Purification Try Crystallization or Alternative Chromatography Purification_Issue->Alternative_Purification

Caption: Troubleshooting Workflow for the Mitsunobu Reaction.

Troubleshooting Guide

Even with a well-established procedure, challenges can arise. This table provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Quality: Degradation of azodicarboxylate (DEAD/DIAD) or phosphine; wet solvent or reagents. 2. Incorrect Stoichiometry: Insufficient activating agents (phosphine/azodicarboxylate). 3. Steric Hindrance: The alcohol or nucleophile is sterically demanding. 4. Low Nucleophile Acidity: The pKa of the N-H in Tri-Boc-guanidine may be borderline in some solvent systems.1. Use freshly opened or purified reagents. Ensure all solvents are anhydrous. 2. Typically use 1.2-1.5 equivalents of PPh₃ and DEAD/DIAD relative to the limiting reagent. 3. Increase reaction time and/or temperature (with caution). For particularly hindered systems, consider alternative coupling methods. 4. Ensure the reaction is run in a non-polar, aprotic solvent like THF or toluene to favor the required proton transfer.
Formation of Side Products 1. Elimination: Particularly with secondary alcohols, elimination to form an alkene can compete with substitution. 2. Reaction with Azodicarboxylate: The deprotonated nucleophile may react with DEAD/DIAD. 3. Hydrolysis: Presence of water leads to the hydrolysis of intermediates.1. Maintain a low reaction temperature (0 °C to room temperature).[7] Avoid prolonged heating. 2. Add the azodicarboxylate slowly to the reaction mixture to keep its instantaneous concentration low. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Purification 1. Triphenylphosphine Oxide (TPPO): Co-elutes with many products during silica gel chromatography. 2. Reduced Azodicarboxylate: Can also be difficult to separate from the desired product.1. Crystallization: If the product is crystalline, this can be an effective method. 2. Alternative Reagents: Use polymer-bound triphenylphosphine or phosphines that result in water-soluble oxides. 3. Chromatography Tricks: Sometimes, adding a small amount of a polar solvent to a non-polar eluent system can improve separation. Alternatively, try a different stationary phase (e.g., alumina).
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be sluggish due to steric hindrance or low temperature. 2. Reversibility: While generally considered irreversible, some steps may have a degree of reversibility.1. Monitor the reaction by TLC or LC-MS and allow it to run until the starting alcohol is consumed. 2. Ensure a slight excess of the phosphine and azodicarboxylate is used to drive the reaction to completion.

Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Guanidinylation of a Primary Alcohol

This protocol is a standard procedure for the guanidinylation of a primary alcohol using this compound under Mitsunobu conditions.

Materials:

  • Primary Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) are often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-16 hours, monitoring its progress by TLC or LC-MS until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired product from TPPO and the reduced azodicarboxylate.

Protocol 2: Optimized Conditions for a Secondary Alcohol

Secondary alcohols can be more challenging due to increased steric hindrance and the potential for elimination side reactions. This protocol uses slightly modified conditions to favor the desired SN2 substitution.

Materials:

  • Secondary Alcohol (1.0 eq)

  • This compound (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) and this compound (1.5 eq) in anhydrous toluene.

  • Add the triphenylphosphine (1.5 eq) to the solution.

  • Cool the reaction mixture to -10 °C using a suitable cooling bath (e.g., ice/salt).

  • Slowly add the DIAD (1.5 eq) dropwise. Maintaining the low temperature is critical to suppress side reactions.

  • Allow the reaction to stir at -10 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the starting alcohol.

  • Workup and purify as described in Protocol 1. The use of toluene can sometimes facilitate the removal of byproducts during workup.

References

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link][4][9]

  • Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link][5]

  • byinquisition. (2023, June 8). The Mitsunobu Reaction #byinquisition [Video]. YouTube. [Link][6]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link][7]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link][10]

  • ResearchGate. (2025, August 10). Improved Synthesis of No-Carrier-Added [I-star]MIBG and Its Precursor. Retrieved from [Link][1]

  • Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction. Retrieved from [Link][12]

  • Tanaka, H. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link][13]

  • Malins, L. R., & Payne, R. J. (2015, January 23). Synthetic Amino Acids for Applications in Peptide Ligation–Desulfurization Chemistry. Australian Journal of Chemistry, 68(1), 25-36. [Link][2]

  • Frontiers. (n.d.). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Retrieved from [Link][3]

  • Google Patents. (n.d.). Guanidinylation reagents - EP0983232B1. Retrieved from [8]

  • Google Patents. (n.d.). Guanidinylation reagents - WO1998052917A2. Retrieved from [11][14]

Sources

How to monitor the progress of N,N',N''-Tri-Boc-guanidine reactions by TLC.

Technical Support Center: Monitoring -Tri-Boc-guanidine Reactions

Topic: TLC Monitoring of Guanidinylation Reactions using

Document ID:Audience:

Introduction: The Challenge of the "Invisible" Reagent

You are likely here because you are performing a guanidinylation reaction (converting an amine to a guanidine) using


-Tri-Boc-guanidine
  • Detection Silence: The tert-butoxycarbonyl (Boc) group has weak UV absorbance at 254 nm. If your starting amine lacks an aromatic chromophore, the reaction plate may appear blank under a standard UV lamp.

  • Lipophilicity Mismatch: The Tri-Boc reagent is extremely non-polar, whereas your starting amine is likely polar. Finding an eluent that resolves both without "pancaking" the reagent at the solvent front is difficult.

This guide provides a self-validating system to monitor these reactions accurately.

Module 1: Visualization & Detection

Q: I spot the reagent, but it is invisible under UV (254 nm). Is my reagent degraded?

A: Not necessarily. The Tri-Boc guanidine moiety consists of carbonyls and C-N bonds, which absorb weakly in the far UV (<220 nm). Standard UV lamps (254 nm) often fail to visualize it unless the concentration is very high.

The Solution: You must use chemical staining. Do not rely on UV alone.

Recommended Staining Protocol

We recommend a Dual-Stain Approach to validate the consumption of the amine and the formation of the guanidine.

Stain ReagentTarget SpeciesMechanismAppearance
Ninhydrin Starting Material (Amine) Reacts with free primary/secondary amines.Pink/Purple spots (Free amines).[1] Note: Tri-Boc species will NOT stain initially but may turn faint purple upon prolonged vigorous heating due to thermal deprotection.
PMA (Phosphomolybdic Acid) Tri-Boc Reagent & Product Oxidizes the Boc-protected species (universal stain).Dark Blue/Green spots on a yellow background.
Iodine Chamber All Organic Species Reversible adsorption of iodine vapor.Brown/Yellow spots. (Non-destructive; use before staining).

Technical Tip: If your starting amine is valuable, use the Iodine Chamber first to mark spots with a pencil, then dip the same plate into Ninhydrin to confirm the identity of the amine.

Module 2: Eluent Systems & Separation

Q: The Tri-Boc reagent runs to the solvent front, but my amine stays at the baseline. How do I resolve them?

A: This "polarity gap" is common. Tri-Boc guanidine is highly lipophilic (greasy), while amines are polar and interact strongly with the acidic silica gel.

The Solution: Use a gradient approach or a specific "mid-polarity" system buffered with a base.

Optimized Eluent Systems
  • The "Standard" System (Hexane/EtOAc):

    • Start with 9:1 Hexane:Ethyl Acetate .

    • Observation: Tri-Boc reagent will have an Rf

      
       0.4–0.6. The product (Di/Tri-Boc guanidine) will likely be slightly lower (Rf 
      
      
      0.3–0.5). The starting amine will likely remain at the baseline.
  • The "Buffered" System (Critical for Amines):

    • Add 1% Triethylamine (TEA) to your eluent.[2]

    • Why? Silica gel is acidic (

      
      ). Free amines protonate and stick (streak) on the silica. TEA neutralizes the silica, allowing the amine to move as a tight spot.
      
    • Recipe: 3:1 Hexane:EtOAc + 1% TEA.

Data Table: Expected Rf Trends
Compound SpeciesRelative PolarityExpected Rf (Hex/EtOAc 4:1)Visualization
Tri-Boc Reagent Very Low (Non-polar)0.6 – 0.8PMA (+), UV (-)
Product (Boc-Guanidine) Low to Medium0.4 – 0.6PMA (+), UV (depends on R)
Starting Amine High (Polar)0.0 – 0.2 (Streaks w/o TEA)Ninhydrin (++), UV (depends on R)

Module 3: Troubleshooting & Artifacts

Q: I see "ghost spots" or a smear below my product. Is the reaction decomposing?

A: This is likely an artifact of the TLC plate itself , not your reaction flask.

The Mechanism: The Boc group is acid-labile . Silica gel is slightly acidic. If you leave the compound on the TLC plate for too long before developing, or if you use a highly acidic stain (like Vanillin/H2SO4) without immediate heating, the Boc groups may cleave on the plate.

  • Tri-Boc

    
    Di-Boc
    
    
    Mono-Boc.
  • This creates a "tail" or multiple spots that do not exist in your flask.

Corrective Action:

  • Run Fast: Do not let spotted plates sit for hours.

  • Buffer: As mentioned in Module 2, use 0.5% - 1% Triethylamine in your eluent to keep the plate basic.

  • 2D-TLC Check: Spot the reaction in the corner. Run the plate up. Dry it. Turn it 90 degrees. Run it again. If the spots appear off-diagonal, decomposition is happening during the chromatography.

Module 4: Decision Logic & Workflow

The following diagrams illustrate the logical flow for monitoring these specific reactions.

Figure 1: Visualization Decision Tree

VisualizationLogicStartStart: Reaction MonitoringCheckStructDoes Substrate haveAromatic Group?Start->CheckStructUV_YesUse UV (254 nm)to see SubstrateCheckStruct->UV_YesYesUV_NoUV will be SilentCheckStruct->UV_NoNoStain_DecideApply Chemical StainUV_Yes->Stain_DecideUV_No->Stain_DecideNinhydrinStain: Ninhydrin(Heat Gun)Stain_Decide->NinhydrinTo check SMPMAStain: PMA or Iodine(Heat Gun)Stain_Decide->PMATo check Product/ReagentResult_NinPink Spot:Unreacted AmineNinhydrin->Result_NinResult_PMADark Spot:Tri-Boc ReagentOR ProductPMA->Result_PMA

Caption: Logic flow for selecting the correct visualization method based on substrate properties.

Figure 2: Reaction Progress Interpretation

ReactionProgressLane1Lane 1:SM (Amine)InterpInterpretationLane1->InterpBaseline Spot(Ninhydrin +)Lane2Lane 2:Co-SpotLane3Lane 3:Reaction MixLane3->InterpNew Spot (Higher Rf)(PMA +)SuccessWorkupInterp->SuccessSM GoneNew Spot PresentStallAdd Heat orMore ReagentInterp->StallSM PresentReagent Spot Visible

Caption: Standard three-lane TLC spotting strategy to avoid ambiguity.

References & Grounding

  • PubChem. (n.d.).[3] N,N',N''-Tri-Boc-guanidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Curly Arrow. (2008).[1] Ninhydrin Stain Recipe and Mechanism. Retrieved from [Link]

N,N',N''-Tri-Boc-guanidine stability in different solvent systems.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N',N''-Tri-Boc-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the effective use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve challenges related to the stability of this compound in various solvent systems, ensuring the integrity and success of your experiments.

Introduction: Understanding the Stability of a Protected Guanidine

This compound is a widely utilized intermediate in organic synthesis, valued for its role in the preparation of complex guanidinylated compounds.[1] The three tert-butoxycarbonyl (Boc) protecting groups are key to its utility, allowing for controlled reactivity and selective deprotection. However, the very nature of these protecting groups dictates the compound's stability profile. This guide will delve into the factors influencing the stability of this compound, providing a framework for its handling, storage, and use in different solvent systems.

Frequently Asked Questions (FAQs) on Stability and Handling

Here we address common questions regarding the stability of this compound.

Q1: What are the general recommendations for storing this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a freezer. This minimizes potential degradation from atmospheric moisture and thermal stress. For routine laboratory use, storing it at room temperature in a desiccator is also acceptable, provided it is protected from prolonged exposure to humidity and high temperatures.

Q2: In which common laboratory solvents is this compound most stable?

A2: this compound exhibits good stability in a range of anhydrous aprotic solvents. These include:

  • Tetrahydrofuran (THF): This is an excellent choice, as evidenced by its frequent use in reactions involving this compound, such as the Mitsunobu reaction, which can be run at elevated temperatures.[2][3]

  • Dichloromethane (DCM): DCM is another suitable aprotic solvent for reactions and storage of solutions for short to moderate periods.

  • Acetonitrile (ACN): This polar aprotic solvent is also a good option, offering a balance of solubility and stability.

  • N,N-Dimethylformamide (DMF): While this compound is soluble in DMF, it is important to use a high-purity, anhydrous grade. Residual amines or water in lower-quality DMF can lead to slow degradation over time, especially with heating.

Q3: Are there solvents I should avoid when working with this compound?

A3: Yes. The stability of this compound is compromised in the following solvent systems:

  • Acidic Solutions: The Boc protecting group is highly susceptible to cleavage under acidic conditions.[4][5] The presence of even catalytic amounts of strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to the removal of the Boc groups, generating the unprotected guanidinium salt and gaseous byproducts.

  • Protic Solvents, especially under basic conditions: Protic solvents like methanol and ethanol can participate in degradation pathways, particularly in the presence of a base. While the guanidine core is generally stable, prolonged exposure to strong bases in protic solvents can lead to hydrolysis. The guanidinium cation itself is highly stable in aqueous solutions, but the protected form is more susceptible.[6]

  • Aqueous Systems: Due to the risk of hydrolysis, especially under non-neutral pH, long-term storage in aqueous solutions is not recommended.

Q4: My reaction in methanol seems to be giving unexpected byproducts. Could the solvent be the issue?

A4: Yes, this is a distinct possibility. While this compound may be soluble in methanol, protic solvents can facilitate degradation, especially if your reaction conditions are basic or involve heating. The nucleophilicity of methanol, enhanced by a base, can lead to transesterification or other decomposition pathways of the Boc groups. Consider switching to an aprotic solvent like THF or DCM if your reaction chemistry allows.

Q5: I am running a reaction at elevated temperatures (e.g., reflux in THF). How stable is this compound under these conditions?

A5: The use of this compound in Mitsunobu reactions, often conducted in refluxing THF, indicates good thermal stability in this specific aprotic solvent.[2] However, thermal stability can be solvent-dependent. It is always advisable to monitor your reaction for any signs of degradation, especially during prolonged heating. For a related compound, N,N'-di-Boc-N''-triflylguanidine, degradation is observed when reaction mixtures are warmed above -5°C, highlighting that the stability of protected guanidines can be sensitive to both structure and temperature.[7]

Troubleshooting Guide: Common Stability-Related Issues

Observed Problem Potential Cause Recommended Solution
Low yield in a reaction sensitive to the concentration of the guanidinylating agent. Degradation of this compound in the reaction solvent prior to or during the reaction.1. Prepare solutions of this compound in a recommended anhydrous aprotic solvent (e.g., THF, DCM) immediately before use. 2. Avoid prolonged storage of stock solutions. 3. If using a protic solvent is unavoidable, consider running the reaction at a lower temperature.
Appearance of unexpected spots on TLC or peaks in LC-MS corresponding to lower molecular weight species. Acid-catalyzed deprotection of one or more Boc groups.1. Ensure all reagents and solvents are free from acidic impurities. 2. If an acidic reagent is part of the reaction, consider adding it last or at a lower temperature. 3. Use a non-acidic workup procedure.
Formation of polar, water-soluble byproducts. Hydrolysis of the guanidine core or Boc groups.1. Use anhydrous solvents and reagents. 2. Perform reactions under an inert atmosphere (e.g., nitrogen, argon) to exclude atmospheric moisture. 3. If a basic catalyst is used, opt for a non-nucleophilic base in an aprotic solvent.

Experimental Protocol: Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in a specific solvent system.

Objective: To determine the rate of degradation of this compound in a chosen solvent under defined temperature conditions.

Materials:

  • This compound (high purity)

  • Solvent to be tested (anhydrous, high-purity grade)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct NMR or HPLC signal)

  • Vials with screw caps and PTFE septa

  • Heating block or temperature-controlled incubator

  • HPLC or NMR spectrometer

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and the internal standard.

    • Dissolve in the chosen solvent to make a stock solution of a known concentration (e.g., 10 mg/mL of this compound).

  • Sample Preparation:

    • Aliquot the stock solution into several vials.

    • Seal the vials tightly.

  • Time Zero (T=0) Analysis:

    • Immediately analyze one of the vials by HPLC or ¹H NMR to establish the initial concentration ratio of this compound to the internal standard.

  • Incubation:

    • Place the remaining vials in a temperature-controlled environment (e.g., room temperature, 40 °C, 60 °C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), remove a vial from the incubator.

    • Allow the vial to cool to room temperature.

    • Analyze the sample by HPLC or ¹H NMR.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining this compound relative to the T=0 sample, using the internal standard to correct for any variations in sample volume or instrument response.

    • Plot the percentage of remaining this compound against time.

Analytical Method Considerations:
  • HPLC: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or another suitable modifier) is a good starting point for method development. Detection can be performed by UV at a low wavelength (e.g., 210 nm).

  • ¹H NMR: The degradation can be monitored by observing the decrease in the intensity of the characteristic singlet for the Boc protons (around 1.5 ppm) relative to the signal of the internal standard.

Visualizing Stability: A Conceptual Framework

The stability of this compound can be visualized as a balance of factors. The following diagram illustrates the key influences on its stability.

Stability_Factors cluster_stable Favorable Conditions for Stability cluster_unstable Conditions Promoting Degradation Aprotic Solvents Aprotic Solvents This compound This compound Anhydrous Conditions Anhydrous Conditions Neutral pH Neutral pH Low Temperature Low Temperature Acidic Conditions Acidic Conditions Basic Conditions (with protic solvents) Basic Conditions (with protic solvents) Protic Solvents Protic Solvents High Temperature High Temperature Stable Compound Stable Compound This compound->Stable Compound Maintained Integrity Degradation Products Degradation Products This compound->Degradation Products Decomposition

Caption: Factors influencing the stability of this compound.

The following workflow outlines a decision-making process for solvent selection in reactions involving this compound.

Solvent_Selection_Workflow start Start: Select Solvent for Reaction is_acidic Are acidic conditions present? start->is_acidic is_protic Is the solvent protic (e.g., MeOH, EtOH)? is_basic Are basic conditions required? is_protic->is_basic Yes use_aprotic Use anhydrous aprotic solvent (e.g., THF, DCM, ACN) is_protic->use_aprotic No is_basic->use_aprotic No proceed_with_caution Proceed with caution. Monitor for degradation, consider lower temperature. is_basic->proceed_with_caution Yes end End use_aprotic->end proceed_with_caution->end is_acidic->is_protic No avoid_reagent Avoid this compound or use an alternative protecting group strategy. is_acidic->avoid_reagent Yes avoid_reagent->end

Caption: Decision workflow for solvent selection.

Summary of Stability in Common Solvents

SolventTypeStability RecommendationRationale
Dichloromethane (DCM) AproticHigh Generally inert and compatible. Ensure it is free of acidic stabilizers.
Tetrahydrofuran (THF) AproticHigh Proven stability, even at elevated temperatures in reactions like the Mitsunobu.[2][3]
Acetonitrile (ACN) Polar AproticHigh Good solubility and stability. Ensure anhydrous grade is used.
N,N-Dimethylformamide (DMF) Polar AproticModerate to High Use high-purity, anhydrous grade. Potential for slow degradation if impurities are present, especially with heat.
Methanol (MeOH) ProticLow to Moderate Risk of degradation, especially under basic conditions or with prolonged heating.
Ethanol (EtOH) ProticLow to Moderate Similar to methanol, risk of degradation in the presence of bases or heat.
Water ProticLow Risk of hydrolysis, particularly at non-neutral pH.

References

  • GUANIDINE HYDROCHLORIDE 6M SOLUTION LONG TERM STABILITY REPORT. (2021). Retrieved from [Link]

  • Guanidine Thiocyanate Real-Time Stability Report: GT3200-033-1016. (n.d.). Retrieved from [Link]

  • Guanidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Journal of Organic Chemistry Vol. 63 No. 23. (1998). ACS Publications. Retrieved from [Link]

  • PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands... (2025). ResearchGate. Retrieved from [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2025). ResearchGate. Retrieved from [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. (2025). ResearchGate. Retrieved from [https://www.researchgate.net/publication/236166444_An_Optimised_Synthesis_of_2-23-Bis tert-butoxycarbonylguanidinoethylamine]([Link] tert-butoxycarbonylguanidinoethylamine)

  • Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines... (2025). ResearchGate. Retrieved from [Link]

  • An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • Best mild Boc-deprotection method for a guanidine compound? (2025). Reddit. Retrieved from [Link]

  • Design, Synthesis, and Delivery Properties of Novel Guanidine-Containing Molecular Transporters... (2025). ResearchGate. Retrieved from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately... (n.d.). Retrieved from [Link]

  • The stability in guanidine hydrochloride (A), thermostability (B) of... (n.d.). ResearchGate. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. (2022). PubMed Central. Retrieved from [Link]

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides... (2024). ACS Publications. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). Retrieved from [Link]

  • Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. (2009). PubMed Central. Retrieved from [Link]

Sources

Removal of excess N,N',N''-Tri-Boc-guanidine from reaction mixtures.

Technical Support Center: Removal of Excess -Tri-Boc-guanidine

Ticket ID: #TBG-REM-001 Status: Active Agent: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting Guide for Purification of Guanidinylation Reactions[1]

Executive Summary

You are likely encountering difficulty removing excess


-Tri-Boc-guanidineMitsunobu coupling1

The core challenge is that TBG is highly lipophilic and lacks an ionizable handle (unlike the final free guanidine), causing it to co-elute with your protected product during normal-phase chromatography. This guide outlines three field-proven protocols to resolve this, prioritizing the "Precipitation Method" for its simplicity and efficiency.

Module 1: The Chemistry of the Problem

To solve the separation, we must understand the species involved.

SpeciesPolarityIonization PotentialSolubility (Hexanes)
Tri-Boc-Guanidine (Reagent) Low (Lipophilic)None (Neutral pH)Very Low
Mono/Di-Boc-Guanidine (Product) Low/MediumLow (pKa < 7 due to EWG)Moderate
Free Guanidine (Deprotected) Very HighHigh (pKa ~12.[1]5)Insoluble

Root Cause: Standard acid/base extractions fail because the Boc groups significantly reduce the basicity of the guanidine core, rendering the reagent neutral under mild extraction conditions.

Module 2: The Precipitation Protocol (The "Quick Win")

Best for: Mitsunobu reactions where TBG was used in excess (2-3 equivalents).

Unlike many organic reagents, TBG has a distinct solubility cliff.[1] It is soluble in THF and DCM but sparingly soluble in hexanes/pentane .[1] We can exploit this to crash out the excess reagent before chromatography.[1]

Protocol A: The Hexane Crash
  • Concentration: Evaporate the reaction solvent (usually THF) to near-dryness.

  • Re-suspension: Add a minimal amount of DCM or THF to just dissolve the crude oil.[1]

  • Precipitation: Slowly add cold Hexanes (or Pentane) with vigorous stirring. A white precipitate should form.[1]

    • Ratio: Aim for a 10:1 ratio of Hexane:DCM.[1]

  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.[1]

    • Solid: Contains the excess Tri-Boc-guanidine (and often Mitsunobu byproducts like hydrazine dicarboxylate).[1]

    • Filtrate: Contains your desired product.

  • Validation: Check the filtrate by TLC. If TBG spots persist, repeat the process.

Expert Insight: If the precipitate is gummy, cool the mixture to -20°C for 2 hours before filtration. This promotes crystal growth over amorphous aggregation.[1]

Module 3: Chromatographic Strategies

Best for: Reactions where precipitation removed the bulk, but traces remain.

If you must purify by Flash Chromatography, standard gradients (0-50% EtOAc/Hex) often fail because TBG streaks or co-elutes.[1]

Protocol B: The "Buffered" Silica Column

Tri-Boc-guanidine is sensitive to silica acidity.[1] It can partially decompose or streak, masking your product.[1]

  • Pre-treatment: Neutralize your silica gel column by flushing with 1% Triethylamine (TEA) in Hexanes before loading.[1]

  • Eluent: Use a gradient of Ether/DCM (e.g., 0%

    
     10% Diethyl Ether in DCM) rather than EtOAc/Hexanes.
    
    • Why? TBG has a distinct retention profile in chlorinated solvents compared to ester/alkane systems.[1]

  • Loading: Load the sample as a liquid injection in minimal DCM. Avoid dry-loading on silica if possible to prevent on-column degradation.[1]

Module 4: The Deprotection-First Strategy (The "Nuclear Option")

Best for: Stable products where the Boc groups are meant to be removed anyway.

If the protected product and the TBG are inseparable, change the game. Remove the protecting groups to drastically alter the polarity of your product, while the TBG byproducts (Boc-amines) remain non-polar or degrade to easily removable salts.

Protocol C: TFA Deprotection & Wash
  • Deprotection: Treat the crude mixture with TFA/DCM (1:1) for 1-2 hours.

    • Chemical Event:[1][2][3][4][5][6][7][8][9] Product

      
       Free Guanidine (Highly Polar).[1] TBG 
      
      
      Guanidine salts/Isobutene/CO2.[1]
  • Evaporation: Remove TFA completely (azeotrope with toluene).

  • Partition:

    • Dissolve residue in Water (pH 2-3) .[1]

    • Wash aqueous layer with Ether/EtOAc (3x).[1]

    • Result: The non-polar byproducts (and any remaining lipophilic trash) move to the organic layer.[1] The Guanidine product stays in the water.[1]

  • Recovery: Lyophilize the aqueous layer to obtain the clean Guanidine trifluoroacetate salt.

Visual Workflow: Decision Logic

PurificationLogicStartReaction Complete(Excess Tri-Boc-Guanidine)Step1Evaporate THFAdd Cold HexanesStart->Step1Decision1Did Precipitate Form?Step1->Decision1FilterFilter Solid(Removes Excess TBG)Decision1->FilterYesChromFlash Chromatography(DCM/Ether Gradient)Decision1->ChromNo (Gummy)TLC_CheckCheck Filtrate (TLC)Filter->TLC_CheckDecision2Is Product Pure?TLC_Check->Decision2FinalIsolate ProductDecision2->FinalYesDecision2->ChromNo (Trace TBG)DeprotectGlobal Deprotection(TFA/DCM)Chrom->DeprotectCo-elution IssuesWashAcid/Organic ExtractionDeprotect->WashWash->FinalLyophilize Aqueous

Figure 1: Decision tree for selecting the appropriate purification method based on physical behavior and product stability.

Frequently Asked Questions (FAQ)

Q: I am using the Mitsunobu reaction. How do I handle the Triphenylphosphine oxide (TPPO) alongside the Tri-Boc? A: The "Hexane Crash" (Protocol A) is doubly effective here.[1] Both Tri-Boc-guanidine and TPPO are poorly soluble in cold hexanes/ether.[1] Filtration often removes the bulk of both.[1] If TPPO remains, use a ZnCl2 wash : Dissolve the crude in DCM/Ether and wash with a saturated solution of Zinc Chloride; the TPPO coordinates to the Zinc and precipitates or stays in the aqueous phase.

Q: Can I use a scavenger resin? A: Generally, no .[1] Scavenger resins (like Trisamine) are designed to remove electrophiles.[1] In this context, the excess Tri-Boc-guanidine is not sufficiently electrophilic to react rapidly with amine resins at room temperature without a catalyst.[1] The precipitation method is far more efficient for this specific reagent.[1]

Q: My product is acid-sensitive. Can I still use Protocol C? A: No. If your scaffold cannot tolerate TFA, stick to Protocol B .[1] Ensure you use neutral alumina or silica deactivated with triethylamine to prevent acid-catalyzed decomposition of your Boc-guanidine on the column.[1]

References & Validated Sources
  • Feichtinger, K., et al. (1998).[1] "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[1] The Journal of Organic Chemistry. (Describes the solubility profiles and precipitation workups for Boc-guanidines).

    • [1]

  • Dodd, D. S., & Kozikowski, A. P. (1994).[1] "Synthesis of Guanidines via Mitsunobu Reaction." Tetrahedron Letters. (Establishes the use of Tri-Boc-guanidine in Mitsunobu conditions).

    • [1]

  • Goodman, M., et al. (Patent US6072075A).[1] "Guanidinylation Reagents."[1][3][7][8][10] (Explicitly details the filtration of excess Tri-Boc-guanidine using THF/Hexanes).

    • [1]

  • PubChem Compound Summary. "N,N',N''-Tri-Boc-guanidine."[1] (Physical properties and solubility data).

    • [1]

Validation & Comparative

Analytical methods for the characterization of N,N',N''-Tri-Boc-guanidine.

Analytical Characterization of -Tri-Boc-guanidine: A Comparative Technical Guide

Executive Summary

  • Weak UV Absorbance: The absence of conjugated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -systems limits sensitivity via standard UV detection (
    
    
    nm).
  • Thermal Instability: The tert-butoxycarbonyl (Boc) groups are thermally labile, making Gas Chromatography (GC) unsuitable and complicating melting point determinations.[1]

  • In-Source Fragmentation: In Mass Spectrometry (MS), the molecule often sheds Boc groups during ionization, complicating molecular weight confirmation.[1]

This guide compares three primary analytical methodologies—NMR , HPLC (UV vs. CAD) , and LC-MS —providing optimized protocols to overcome these limitations.[1]

Part 1: Structural Identification (The "Fingerprint")

For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) is the gold standard, superior to Infrared (IR) spectroscopy for distinguishing between mono-, di-, and tri-protected impurities.

Method A: H NMR Spectroscopy (Recommended)

TBG possesses highly symmetric tert-butyl groups.[1] In a clean sample, these appear as a single intense signal.[1]

  • Solvent Choice: Deuterated Chloroform (

    
    ) is preferred due to the high solubility of TBG.
    
  • Key Diagnostic Signal: A strong singlet at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ppm  integrating to 27 protons.
    
  • Impurity Flag: Small satellite peaks near 1.4 ppm or 1.6 ppm often indicate the presence of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Di-Boc-guanidine (degradation product or starting material).
    
Method B: FT-IR Spectroscopy (Secondary)

While less specific for purity, IR confirms functional groups.[1]

  • Key Bands:

    • C=O Stretch: Strong, broad bands in the 1720–1790 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
        range (carbamate carbonyls).
      
    • N-H Stretch: Weak bands around 3300–3400 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (often obscured if moisture is present).
      

Part 2: Purity & Quantification (Method Comparison)

This section compares the performance of three liquid chromatography detection methods.

Comparative Data Table
FeatureHPLC-UV (Low Wavelength) HPLC-CAD / ELSD LC-MS (ESI+)
Principle Absorbance of amide/carbonyl bondsAerosol charging (Universal)Ionization (Mass-to-Charge)
Detection Limit Moderate (requires high conc.)[1]High Very High
Linearity GoodNon-linear (often quadratic)Good (dynamic range dependent)
Solvent Constraints Strict: No Methanol (absorbs <210nm)FlexibleFlexible (Volatile buffers req.)
Primary Risk Baseline noise / Solvent cutoff interferenceRequires nebulizer optimizationIn-source fragmentation (loss of Boc)
Recommendation Routine QC High-Sensitivity Impurity Profiling Identity Confirmation
Detailed Analysis of Methodologies
1. HPLC-UV (The "Workhorse" with Constraints)

Standard UV detection at 254 nm is ineffective for TBG.[1] You must operate at 205–210 nm .[1]

  • Critical Constraint: You cannot use Methanol (MeOH) as mobile phase B because MeOH absorbs strongly below 210 nm, causing drifting baselines and masking the analyte.

  • Solution: Use Acetonitrile (ACN) and Water.[1] ACN is UV-transparent down to 190 nm.[1]

2. HPLC-CAD (Charged Aerosol Detection)

CAD is superior for TBG because it detects any non-volatile analyte regardless of chromophore.[1] It offers a uniform response factor, making it ideal for quantifying impurities that might lack UV absorbance entirely.[1]

3. LC-MS (The Fragmentation Trap)

TBG (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


  • Observation: You may see the parent ion ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , but often the base peak is 
    
    
    (Mono-deprotected) or
    
    
    (Di-deprotected).
  • Mitigation: Lower the fragmentor voltage and source temperature to preserve the intact molecular ion.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for characterizing TBG based on the specific data requirement (ID vs. Purity vs. Stability).

TBG_AnalysisStartSTART: Characterization GoalGoal_IDStructural IdentityStart->Goal_IDGoal_PurityPurity / AssayStart->Goal_PurityGoal_StabilityThermal StabilityStart->Goal_StabilityNMR1H NMR (CDCl3)Look for singlet @ 1.5 ppmGoal_ID->NMRPrimaryIRFT-IRC=O Stretch 1720-1790 cm-1Goal_ID->IRSecondaryHPLC_UVHPLC-UV (205 nm)*Must use ACN/Water**No Methanol*Goal_Purity->HPLC_UVRoutine QCHPLC_CADHPLC-CAD/ELSDUniversal DetectionGoal_Purity->HPLC_CADLow UV ImpuritiesLCMSLC-MS (ESI+)Watch for [M+H-100]+ fragmentsGoal_Purity->LCMSTrace AnalysisDSCDSC / TGAMelting w/ Decomp >150°CGoal_Stability->DSC

Figure 1: Analytical Decision Matrix for N,N',N''-Tri-Boc-guanidine.

Part 4: Validated Experimental Protocols

Protocol 1: High-Sensitivity HPLC-UV Method

This protocol avoids the "methanol cutoff" issue.[1]

  • Instrument: Agilent 1200/1260 or equivalent with DAD/VWD.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
     mm, 3.5 
    
    
    m.
  • Mobile Phase A: Water + 0.05% Trifluoroacetic acid (TFA) or Phosphoric Acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
    • Note: TFA improves peak shape but suppresses MS signal.[1] Use Formic acid if coupling to MS.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.05% TFA.[1]

  • Wavelength: 205 nm (Reference: 360 nm).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Gradient:

    • 0–1 min: 50% B (Isocratic hold)[1]

    • 1–10 min: 50%

      
       95% B
      
    • 10–12 min: 95% B

  • Sample Prep: Dissolve 1 mg TBG in 1 mL Acetonitrile . Do not dissolve in MeOH.[1]

Protocol 2: Thermal Analysis (DSC)

Warning: TBG decomposes upon melting.[1]

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Pan: Tzero Aluminum Pan, crimped but pinholed (to allow gas escape during decomposition).

  • Ramp: 10°C/min from 40°C to 200°C.

  • Expectation:

    • Sharp endotherm (Melting) onset approx 147–150°C .[1]

    • Immediate broad exotherm/noise following melting indicates decomposition (loss of isobutene/COngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
    • Safety Note: Do not heat sealed pans beyond 180°C to avoid rupture.

Part 5: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Drifting Baseline (HPLC) Absorption of Mobile Phase BEnsure you are using Acetonitrile , not Methanol. Check detection wavelength is not <200 nm.
Split Peaks (NMR) Rotamers or Restricted RotationRun NMR at elevated temperature (e.g., 40°C) to coalesce rotamers, though usually TBG is symmetric at RT.
Mass Spec: Wrong Mass In-Source FragmentationYou see m/z 260 instead of 360. Lower the Fragmentor Voltage (e.g., to 70-100V) and lower source temp.
Low Solubility Wrong SolventTBG is hydrophobic.[1] Use DCM, Chloroform, or EtOAc. Insoluble in water.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Shimadzu Corporation. (n.d.).[1] Acetonitrile vs. Methanol: UV Cutoff Considerations in HPLC. Retrieved October 26, 2023, from [Link]

  • Feichtinger, K., et al. (1998).[1] Diprotected triflylguanidines: A new class of guanidinylation reagents. The Journal of Organic Chemistry, 63(12), 3804-3805. (Contextual grounding for guanidinylation reagent characterization).

Alternatives to N,N',N''-Tri-Boc-guanidine in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to


-Tri-Boc-guanidine in Organic Synthesis
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Beyond the "Gold Standard"


-Tri-Boc-guanidine has long been a staple in organic synthesis, particularly for the direct conversion of alcohols to guanidines via Mitsunobu conditions. However, its application in the direct guanylation of amines is often limited by severe steric hindrance, poor atom economy, and the high cost of the reagent.

For medicinal chemists synthesizing arginine mimetics or guanidine-containing alkaloids, "lighter" and more reactive electrophiles are often superior. This guide objectively compares the three most effective alternatives: Bernatowicz-Matsueda Reagent (Pyrazole-based), Goodman’s Reagent (Triflyl-based), and Classic S-Methylisothioureas .

The Baseline: -Tri-Boc-guanidine[2]

  • Primary Utility: Mitsunobu reaction (Alcohol

    
     Guanidine).[2]
    
  • Limitations:

    • Steric Bulk: The third Boc group makes nucleophilic attack by secondary amines extremely sluggish.

    • Atom Economy: High molecular weight (MW ~359 g/mol ) results in significant waste generation.

    • Cost: Typically the most expensive option per mole.

Comparative Analysis of Alternatives

Option A: The "Green" Standard – Bernatowicz-Matsueda Reagent

Reagent:


-Di-Boc-1H-pyrazole-1-carboxamidine
Best For:  Primary and unhindered secondary amines.

This reagent utilizes pyrazole as a leaving group. Pyrazole is a modest leaving group (


 of conjugate acid ~2.5), making this reagent stable enough to handle but reactive enough for most primary amines.
  • Pros: High yields; crystalline byproduct (pyrazole) is easily removed; commercially available.

  • Cons: Slower reaction rates with electron-deficient amines (e.g., anilines).

  • Mechanism: Addition-elimination. The amine attacks the central carbon, expelling the pyrazole.

Option B: The "Powerhouse" – Goodman’s Reagent

Reagent:


-Di-Boc-

-trifluoromethanesulfonylguanidine Best For: Weak nucleophiles (anilines), hindered secondary amines, and solid-phase synthesis.

Developed by the Goodman lab, this reagent employs a triflamide leaving group. The strong electron-withdrawing nature of the triflyl group makes the central carbon highly electrophilic.

  • Pros: Reacts with substrates that fail with pyrazole reagents; rapid kinetics.

  • Cons: Higher cost; requires careful handling (moisture sensitive); removing the triflamide byproduct can sometimes require chromatography.

Option C: The "Budget" Classic – S-Methylisothiourea

Reagent:


-Di-Boc-S-methylisothiourea
Best For:  Large-scale synthesis where cost is the primary driver and reaction time is not critical.
  • Pros: Extremely cheap; robust.

  • Cons: Stench (releases methyl mercaptan); toxic byproduct; often requires heavy metal promotion (

    
     or 
    
    
    
    ) or long reflux times to drive to completion.

Performance Data Comparison

FeatureTri-Boc-guanidineDi-Boc-Pyrazole (Bernatowicz) Goodman's Reagent (Triflyl) S-Methylisothiourea
Primary Target Alcohols (Mitsunobu)Primary/Sec. AminesWeak/Hindered AminesGeneral Amines
Reactivity Low (toward amines)Moderate (Standard)High (Electrophilic)Low (requires heat/catalyst)
Leaving Group Boc-NH-PyrazoleTriflamide (

)
Methyl Mercaptan (

)
Atom Economy PoorGoodModerateExcellent (excluding catalyst)
Byproduct Removal DifficultEasy (Wash/Crystallize)Moderate (Column)Difficult (Gas evolution)
Typical Yield 40-70% (Mitsunobu)85-98% 90-99% 70-90%

Experimental Protocols

Protocol A: Standard Guanylation with Bernatowicz-Matsueda Reagent

Validated for primary alkyl amines.

  • Setup: Dissolve the amine (1.0 equiv) in dry DCM or Acetonitrile (0.1 M concentration).

  • Addition: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv).
    
  • Base: Add Diisopropylethylamine (DIPEA) (1.1 equiv). Note: For salt-free amines, base may be omitted, but DIPEA accelerates the reaction.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (disappearance of pyrazole reagent).

  • Workup: Dilute with DCM. Wash with 5%

    
     (removes DIPEA and pyrazole), then Sat. 
    
    
    
    , then Brine.
  • Purification: Dry over

    
     and concentrate. The product is often pure enough for deprotection.
    
Protocol B: High-Force Guanylation with Goodman’s Reagent

Validated for electron-deficient anilines.

  • Setup: Dissolve the aniline (1.0 equiv) in dry DCM (0.2 M).

  • Reagent: Add

    
    -Di-Boc-
    
    
    
    -triflylguanidine (1.1 equiv).
  • Activation: Add Triethylamine (TEA) (2.0 equiv).

  • Reaction: Stir at room temperature. Insight: If no reaction occurs after 24h, refluxing in 1,2-dichloroethane (DCE) is a viable escalation strategy.

  • Workup: Wash the organic layer vigorously with 2M Sodium Bisulfate (

    
    ). Crucial Step: This converts the triflamide byproduct into a water-soluble species.
    
  • Purification: Flash chromatography is usually required to separate excess reagent.

Mechanistic & Decision Visualization

Figure 1: Reaction Pathways and Mechanism

The following diagram illustrates the mechanistic divergence between the Pyrazole and Triflyl pathways.

GuanylationPathways cluster_Reagents Reagent Choice Amine Substrate (R-NH2) Pyrazole Bernatowicz Reagent (Pyrazole LG) Amine->Pyrazole Nucleophilic Attack Triflyl Goodman's Reagent (Triflyl LG) Amine->Triflyl Nucleophilic Attack (Faster) Intermediate Tetrahedral Intermediate Pyrazole->Intermediate Triflyl->Intermediate Product Di-Boc-Guanidine Product Intermediate->Product Collapse Byproduct_Py Byproduct: Pyrazole (Wash away with acid) Intermediate->Byproduct_Py Elimination Byproduct_Tf Byproduct: Triflamide (Extract/Column) Intermediate->Byproduct_Tf Elimination

Caption: Mechanistic comparison showing the parallel pathways of Bernatowicz (Green) and Goodman (Red) reagents. The Triflyl group facilitates faster nucleophilic attack due to higher electrophilicity.

Figure 2: Reagent Selection Decision Matrix

DecisionMatrix Start Start: Choose Substrate Q1 Is the substrate an Alcohol? Start->Q1 Q2 Is the Amine Sterically Hindered or Electron Deficient (e.g., Aniline)? Q1->Q2 No (It is an Amine) Res_Mitsunobu Use Tri-Boc-Guanidine (Mitsunobu Conditions) Q1->Res_Mitsunobu Yes Res_Goodman Use Goodman's Reagent (Triflyl-Guanidine) Q2->Res_Goodman Yes Res_Bernatowicz Use Bernatowicz Reagent (Pyrazole-Guanidine) Q2->Res_Bernatowicz No (Primary/Simple Secondary)

Caption: Logic flow for selecting the optimal guanylating agent based on substrate chemistry.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[3] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation. Journal of Organic Chemistry.

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[4] A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines. Synlett.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC.

Sources

Elemental Analysis in Guanidinylation: The Definitive Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Guanidinylation Reaction Products by Elemental Analysis Content Type: Publish Comparison Guide

Executive Summary

The conversion of primary amines to guanidines (guanidinylation) is a cornerstone transformation in medicinal chemistry (arginine mimics) and polymer science (gene delivery vectors like guanidinylated chitosan). However, validating these products is notoriously difficult due to the super-basic nature of the guanidino group (


), which avidly traps moisture, carbon dioxide, and counter-ions.

While NMR and Mass Spectrometry confirm molecular structure, they often fail to quantify the bulk purity and salt stoichiometry (e.g., mono- vs. di-hydrochloride) essential for biological dosing. This guide establishes why Elemental Analysis (CHN/CHNS) remains the superior method for validating the stoichiometric integrity of guanidinylation products.

Part 1: The Analytical Landscape (Comparative Analysis)

In drug development, "identity" is not "purity." The following matrix compares the efficacy of standard analytical techniques specifically for guanidine synthesis validation.

Table 1: Comparative Efficacy of Validation Methods
FeatureElemental Analysis (EA)

H NMR Spectroscopy
Mass Spectrometry (ESI) Sakaguchi Test
Primary Utility Bulk Purity & Salt Stoichiometry Structural ElucidationMolecular Weight IDQualitative Detection
Guanidine Specificity High (via N/C ratio shifts)Moderate (broad peaks due to H-exchange)High (M+H peak)High (Colorimetric)
Counter-ion Detection Excellent (Detects Cl, S, F in salts)Poor (Counter-ions often invisible)Poor (Salts dissociate)None
Solvate/Moisture Detection Excellent (Deviations in H/O)Moderate (Water peak suppression issues)None (Vacuum removes solvent)None
Destructive? Yes (Combustion)NoYesYes
Limit of Detection > 0.2% deviation~1-5% impurity< 0.1% impurityVisual limit
Why EA is the "Gold Standard" for Guanidines

Guanidines are rarely isolated as free bases; they are almost always salts (HCl, TFA, Carbonates).

  • The NMR Blind Spot: A

    
    H NMR spectrum of a guanidinium-TFA salt looks identical to a guanidinium-chloride salt in 
    
    
    
    . However, the molecular weight difference is significant (113.5 vs. 36.5 Da for the counter-ion). Dosing based on NMR alone leads to massive errors in molar concentration.
  • The Solvation Trap: Guanidiniums are hygroscopic. EA is the only method that rigorously quantifies the water of hydration (e.g.,

    
    ) by analyzing Hydrogen deviations, ensuring the "dry weight" is accurate.
    
Part 2: Experimental Protocol

This protocol details the synthesis of a guanidinylated substrate using 1H-pyrazole-1-carboxamidine hydrochloride (HPC) , a robust reagent that avoids the safety risks of cyanamide.

Case Study: Guanidinylation of a Primary Amine (Generic Protocol)

Reagents:

  • Substrate: Primary Amine (

    
    )
    
  • Reagent: 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or Methanol (Anhydrous)

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve the amine in anhydrous DMF under

      
       atmosphere.
      
    • Add DIPEA to deprotonate the amine salt.

    • Add 1H-pyrazole-1-carboxamidine hydrochloride. Stir at RT for 16–24 hours.

    • Mechanism: The amine attacks the amidine carbon; pyrazole is displaced as a good leaving group.

  • Workup (Critical for EA):

    • Concentrate solvent in vacuo.

    • Precipitation: Add cold diethyl ether to precipitate the crude guanidine.

    • Scavenging: If using polymer-bound scavengers, remove excess pyrazole.

    • Lyophilization: Dissolve the product in water/acetonitrile and lyophilize to a powder.

  • EA Sample Preparation (The Self-Validating Step):

    • Challenge: Lyophilized guanidines are "fluffy" and static-prone, often trapping atmospheric water immediately upon opening.

    • Protocol: Dry the analytical sample in a vacuum desiccator over

      
       for 24 hours at 40°C immediately prior to sealing in the tin capsule.
      
    • Validation: Run a blank capsule to subtract background nitrogen from the air trapped in the tin cup.

Visualization: Analytical Decision Matrix

GuanidineValidation Start Crude Guanidinylation Product Solubility Is Product Soluble in Organic Solvents? Start->Solubility Purification Purify via HPLC/Column Solubility->Purification Yes NMR 1H NMR (D2O/DMSO) Confirm Structure Purification->NMR SaltForm Is Counter-ion Known? EA Elemental Analysis (CHN) Confirm Purity & Salt Ratio SaltForm->EA NMR->SaltForm Decision Does EA Match Theory within 0.4%? EA->Decision Recalc Recalculate for Solvates (e.g., + 1.5 H2O) Decision->Recalc No Pass Validated Product Decision->Pass Yes Recalc->Decision Re-check Fail Repurify (Trapped Solvent/Inorganic Salts) Recalc->Fail Still Fails

Caption: Decision matrix for validating guanidine synthesis. Note the iterative loop at "Recalculate for Solvates," which is unique to hygroscopic guanidinium salts.

Part 3: Data Interpretation & Calculations

The true power of EA lies in the mathematical derivation of the Degree of Substitution (DS) for polymers (like Chitosan) or the Salt Stoichiometry for small molecules.

1. Calculating Salt Stoichiometry (Small Molecules)

If you synthesize a bis-guanidine, it may exist as a mono-, di-, or tri-hydrochloride depending on pH.

  • Theoretical %N for Free Base:

    
    
    
  • Theoretical %N for

    
    : 
    
    
    
  • Interpretation: If your experimental N% is significantly lower than the free base but matches the salt calculation, you have confirmed the protonation state.

2. Calculating Degree of Substitution (DS) for Polymers

For guanidinylated polymers (e.g., Chitosan), NMR is often unresolved due to viscosity. EA provides the DS based on the Carbon/Nitrogen (


) ratio.[1]

The Formula:



Where:

  • 
    : C/N weight ratio of the starting amine (e.g., Chitosan).
    
  • 
    : Experimental C/N ratio from EA.
    
  • 
    : C/N ratio of the introduced guanidine group (for cyanamide addition, this is effectively the ratio of the added amidine moiety).
    

Senior Scientist Note: A decrease in the C/N ratio indicates successful guanidinylation because you are adding nitrogen-rich groups (


) to a carbon-backbone.
Visualization: Reaction & Analysis Workflow

Workflow Amine Primary Amine (R-NH2) Reaction Reaction (DMF, DIPEA, 24h) Amine->Reaction Reagent Reagent: 1H-Pyrazole-1-carboxamidine Reagent->Reaction Workup Precipitation & Lyophilization Reaction->Workup Analysis Elemental Analysis (Combustion) Workup->Analysis Dry w/ P2O5 Data Data Output: %C, %H, %N Analysis->Data

Caption: End-to-end workflow from starting amine to EA data generation. The drying step before analysis is the critical control point.

References
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[2][3] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis.[4][5][6] Link

  • Hu, Y., et al. (2016). Elemental analysis and degree of substitution of chitosan and Gu-chitosan.[7] ResearchGate / Carbohydrate Polymers. Link

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[8] Inorganic Chemistry Frontiers.[8] Link

  • Babizhayev, M. A., et al. (2022). Chemists Debate the Value of Elemental Analysis. PMC - NIH. Link

Sources

Comparative Guide: Isotopic Labeling Strategies Using N,N',N''-Tri-Boc-guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N,N',N''-Tri-Boc-guanidine as a reagent for isotopic labeling studies, specifically focusing on its unique application in converting alcohols to guanidines via the Mitsunobu reaction.

Executive Summary

In the synthesis of isotopically labeled biomarkers, arginine analogs, and peptidomimetics, the introduction of the guanidine moiety is often the yield-limiting step. This compound (Tri-Boc-guanidine) occupies a unique niche by enabling the direct conversion of hydroxyl groups (-OH) to protected guanidines under Mitsunobu conditions.

This guide compares Tri-Boc-guanidine against the two dominant alternatives—N,N'-Di-Boc-N''-triflylguanidine and 1H-Pyrazole-1-carboxamidine —which are restricted to amine (-NH₂) nucleophiles. For researchers designing isotopic labeling routes, this distinction dictates the retrosynthetic strategy: Tri-Boc-guanidine allows for the use of labeled alcohol precursors, often preserving stereochemistry via inversion, whereas amine-reactive reagents require a prior amination step.

Mechanism & Chemical Logic

The Mitsunobu Advantage

Unlike standard guanidinylation reagents that rely on nucleophilic attack by an amine on an electrophilic amidine center, Tri-Boc-guanidine acts as a nucleophile (specifically, the imide nitrogen is the nucleophile) in a Mitsunobu reaction.

Mechanism:

  • Activation: Triphenylphosphine (PPh₃) and DIAD/DEAD activate the substrate alcohol, forming an alkoxyphosphonium intermediate.

  • Deprotonation: The acidic proton of Tri-Boc-guanidine (pKa ~ 8-9 due to electron-withdrawing Boc groups) is removed.

  • Substitution: The Tri-Boc-guanidine anion attacks the activated alcohol, displacing phosphine oxide with inversion of configuration .

This pathway is critical for isotopic labeling because it allows the use of chiral amino alcohols (readily available in labeled forms) to generate arginine analogs without racemization prone oxidation/reductive amination sequences.

Mitsunobu_Mechanism Alcohol Labeled Alcohol (R-OH) Activation Activation (PPh3 + DIAD) Alcohol->Activation Intermediate Alkoxyphosphonium Ion Activation->Intermediate Activation Product Protected Guanidine (Inverted Stereochem) Intermediate->Product SN2 Displacement (Inversion) TriBoc Tri-Boc-Guanidine (Nucleophile) TriBoc->Intermediate Attack

Figure 1: Mechanistic pathway for guanidinylation of alcohols using Tri-Boc-guanidine.

Comparative Analysis: Reagent Selection

The choice of reagent depends entirely on the functional group available on the labeled precursor.

Table 1: Performance Comparison of Guanidinylation Reagents
FeatureThis compound N,N'-Di-Boc-N''-triflylguanidine 1H-Pyrazole-1-carboxamidine
Target Substrate Primary/Secondary Alcohols (-OH) Primary/Secondary Amines (-NH₂) Primary Amines (-NH₂)
Reaction Type Mitsunobu (Sɴ2)Nucleophilic SubstitutionNucleophilic Substitution
Reactivity Moderate (Requires anhydrous conditions)High (Fast, mild conditions)Moderate (Slow with hindered amines)
Isotopic Labeling Utility Excellent for chiral alcohols (e.g., labeled serine to arginine).Excellent for labeled amines (e.g., ornithine to arginine).Good, but often requires excess reagent.
Byproducts PPh₃O, Hydrazine (requires chromatography)Triflamide (water soluble, easy removal)Pyrazole (easy removal)
Cost Efficiency High (Atom economy low due to 3 Boc)ModerateModerate
Decision Framework
  • Choose Tri-Boc-guanidine if: Your labeled precursor is an alcohol (e.g.,

    
    C-labeled amino alcohol) and you wish to avoid converting it to an amine (which often incurs yield loss or racemization).
    
  • Choose Triflyl-guanidine if: You already have a labeled amine (e.g.,

    
    N-labeled ornithine) and need a rapid, high-yield conversion.
    

Selection_Tree Start Start: Labeled Precursor CheckGroup Functional Group? Start->CheckGroup Alcohol Alcohol (-OH) CheckGroup->Alcohol Amine Amine (-NH2) CheckGroup->Amine TriBoc USE: Tri-Boc-guanidine (Mitsunobu) Alcohol->TriBoc Direct Route Triflyl USE: Di-Boc-Triflyl-guanidine Amine->Triflyl High Reactivity Pyrazole USE: 1H-Pyrazole-1-carboxamidine Amine->Pyrazole Lower Cost

Figure 2: Decision tree for selecting the optimal guanidinylation reagent based on precursor identity.

Experimental Protocols

Protocol A: Synthesis of N-Labeled Tri-Boc-guanidine

Note: If the labeled reagent is not commercially available, it must be synthesized from


N-guanidine HCl.

Materials:

  • 
    N-Guanidine HCl (1.0 eq)
    
  • Sodium Hydride (NaH, 60% dispersion, 4.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 3.5 eq)

  • THF (anhydrous)

Procedure:

  • Suspend

    
    N-guanidine HCl in anhydrous THF under Argon.
    
  • Cool to 0°C and carefully add NaH portion-wise (evolution of H₂ gas).

  • Stir for 1 hour at 0°C, then warm to room temperature (RT) for 30 mins.

  • Cool back to 0°C and add Boc₂O (dissolved in THF) dropwise.

  • Reflux the mixture for 12–24 hours.

  • Workup: Quench with ice water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄.[1]

  • Purification: Recrystallize from hexanes/ethyl acetate.

  • Validation:

    
    N-NMR should show a simplified spectrum compared to the protonated salt.
    
Protocol B: Guanidinylation of a Labeled Alcohol (Mitsunobu)

Application: Converting a side-chain alcohol (e.g., from reduced labeled Aspartic acid) to a labeled Arginine analog.[2][3]

Materials:

  • Substrate: Protected Amino Alcohol (1.0 eq)

  • Reagent: this compound (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the alcohol, Tri-Boc-guanidine, and PPh₃ in anhydrous Toluene under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -10°C to minimize side reactions.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (the product is less polar than the starting alcohol).

  • Quench: Add a small amount of water or ethanol to destroy excess reagent.

  • Purification: Concentrate in vacuo. The challenge is removing PPh₃O. Use flash chromatography (Silica gel, Hexane:EtOAc gradient).

    • Tip: Tri-Boc-guanidine products are lipophilic; start with 10% EtOAc in Hexanes.

  • Deprotection (Optional): To remove Boc groups, treat with TFA/DCM (1:1) for 2 hours.

Applications in Drug Development[4]

  • NMR Structural Studies: Incorporating

    
    C/
    
    
    
    N-labeled guanidine into arginine residues allows for the study of protein-protein interactions. The guanidine side chain is often involved in salt bridges; the Tri-Boc route allows specific labeling of the
    
    
    -nitrogen or
    
    
    -carbon if the reagent is synthesized from labeled precursors.
  • Metabolic Stability Assays: Deuterated or

    
    C-labeled guanidine analogs synthesized via this route serve as internal standards for LC-MS/MS quantification of arginine-containing drugs in plasma.
    

References

  • Feichtinger, K., et al. (1998). "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions."[2][3][4] The Journal of Organic Chemistry. Link

  • Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Protected Guanidines Using the Mitsunobu Protocol." Tetrahedron Letters. Link

  • Potter, A. T., et al. (2016). "Synthesis of Selectively Labeled Arginine to Probe Protein Conformation." Chemistry – A European Journal. Link

  • Organic Syntheses. (2002). "Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine." Org.[5][6] Synth. 79, 209. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N',N''-Tri-Boc-guanidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of high-quality reagents; it encompasses ensuring that our partners in research are equipped with the knowledge to handle and manage these materials safely throughout their lifecycle. N,N',N''-Tri-Boc-guanidine is a cornerstone reagent in modern synthetic chemistry, prized for its role in constructing complex guanidinium-containing molecules, from peptide-based therapeutics to innovative enzyme inhibitors.[1][2] Its utility, however, is matched by the imperative for responsible handling and disposal.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our approach is not merely procedural; it is rooted in the principle of primum non nocere—first, do no harm—to ensure the safety of laboratory personnel and the preservation of our environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While this compound is a stable solid, its hazard profile, informed by data from related compounds and its structural motifs, necessitates careful management.[1]

The core structure is a guanidine moiety, heavily functionalized with three tert-butoxycarbonyl (Boc) protecting groups.[3] These Boc groups define its reactivity, rendering it stable to most nucleophiles and bases but susceptible to cleavage under strong acidic conditions.[4][5] This acid lability is a critical consideration in both its synthetic application and its incompatibility with certain waste streams.

Aggregated GHS information indicates that the compound is harmful if swallowed.[3] During thermal decomposition, such as in a fire, hazardous gases including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) can be released.[6][7][8]

Hazard CategoryDescriptionRationale & Causality
Acute Oral Toxicity Harmful if swallowed.[3]The guanidine functional group and its derivatives can exhibit biological activity. Ingestion may lead to adverse health effects.
Combustion Products Forms hazardous gases upon burning (CO, CO2, NOx).[6][7]As an organic compound rich in carbon, nitrogen, and oxygen, incomplete or complete combustion will inevitably produce these toxic byproducts.
Chemical Reactivity Boc groups are cleaved by strong acids.[4][9]The tert-butyl carbamate is designed to be labile to acids like trifluoroacetic acid (TFA), which proceeds via a stable tert-butyl cation. This reactivity makes it incompatible with acidic waste.[5]
Physical Form White to off-white crystalline powder.[1]As a powder, it can pose an inhalation risk if it becomes airborne. Handling should minimize dust generation.[10][11]

The Core Directive: Professional Hazardous Waste Disposal

The single most critical directive for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard laboratory trash. [12][13]

The only self-validating and compliant protocol is to dispose of the material through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[6][14][15] This ensures adherence to all local, state, and federal regulations.[13]

The following sections provide the operational steps to prepare the material for this final, professional disposal.

Step-by-Step Operational Disposal Plan

This protocol outlines the collection and segregation of this compound waste streams in a typical laboratory setting.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as residue), ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Containment

Proper segregation is key to safe and compliant waste management. Prepare separate, clearly labeled containers for each waste stream.

  • Solid Waste (Unused or Expired Reagent):

    • Collect the solid this compound in its original container if possible, or in a new, sealable, and chemically compatible container (e.g., HDPE or glass).

    • Ensure the container is tightly sealed to prevent the release of dust.[6][8]

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Lab Supplies (Gloves, Weigh Boats, Wipes):

    • Place all solid materials contaminated with this compound into a designated, sealable plastic bag or a solid waste container.

    • Label the container as "Hazardous Waste: Solid Debris contaminated with this compound".

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, sealable, and shatter-proof waste container (e.g., a coated glass or HDPE bottle).

    • Crucially, do not mix this waste stream with acidic waste. The Boc groups are acid-labile, and mixing could cause an uncontrolled reaction, leading to the evolution of gas (CO2 and isobutylene) and potential container pressurization.[5][16]

    • Label the container as "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of this compound.

Step 3: Temporary Storage and Handover
  • Store all waste containers in a designated satellite accumulation area or your laboratory's main hazardous waste storage location. This area should be secure, well-ventilated, and away from heat or ignition sources.

  • Follow your institution's specific procedures to schedule a waste pickup with your EHS department.

Spill Management Protocol

In the event of a small spill of solid this compound:

  • Ensure the area is well-ventilated.

  • Wearing your full PPE, gently sweep up the solid material, taking care to avoid creating dust.[10]

  • Place the swept material and any contaminated cleaning supplies into a sealed container.[8]

  • Label the container as hazardous waste and manage it as described in Step 2.

  • Wash the spill area with soap and water.

Decontamination of Laboratory Glassware

For reusable glassware:

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethyl acetate) to dissolve any residual this compound.

  • Collect this solvent rinse as liquid hazardous waste.

  • Once decontaminated, the glassware can be washed using standard laboratory procedures.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated debris) waste_type->solid Solid liquid Liquid Waste (Solutions, solvent rinses) waste_type->liquid Liquid contain_solid Place in Sealed & Labeled Solid Waste Container solid->contain_solid contain_liquid Place in Sealed & Labeled Liquid Waste Container (AVOID ACIDIC WASTE) liquid->contain_liquid storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage ehs Contact EHS for Pickup by Licensed Waste Contractor storage->ehs

Caption: Decision workflow for handling this compound waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-Boc-guanidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine Nitrate, 98%. Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride solution.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Guanidine nitrate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Guanidine hydrochloride.
  • Capot Chemical. (2025). MSDS of Boc-Guanidine. Retrieved from [Link].

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Guanidine hydrochloride.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. DOI: 10.1055/s-0029-1218365.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link].

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

  • Sigma-Aldrich. (n.d.). BOC-ON Technical Information Bulletin.
  • Porcheddu, A., Giacomelli, G., & De Luca, L. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. ResearchGate.
  • Organic Syntheses. (n.d.). N,N'-di-Boc-N"-triflylguanidine. Retrieved from [Link].

  • Google Patents. (n.d.). WO2016180840A1 - Catalyst containing guanidine groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link].

  • ResearchGate. (2007). Direct Guanylation of Amino Groups by Cyanamide in Water.

Sources

Personal protective equipment for handling N,N',N''-Tri-Boc-guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N,N',N''-Tri-Boc-guanidine (CAS 216584-22-4) is a specialized reagent used primarily for the conversion of amines to guanidines (guanidinylation) under mild conditions (e.g., Mitsunobu reaction).[1][2] While often perceived as a stable "white powder," its specific hazards stem from its fine particulate nature and its chemical reactivity toward acids.[1][2]

The "Senior Scientist" Insight: The most overlooked hazard with this compound is not acute toxicity, but pressurization .[1][2] Upon contact with strong acids (e.g., TFA, HCl), the three tert-butoxycarbonyl (Boc) groups cleave, releasing massive volumes of isobutylene gas and carbon dioxide.[1][2] A sealed waste container containing this reagent and an acid can become a fragmentation bomb.[1][2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific risks.[1][2] This compound is generally classified as an Irritant .[1][2]

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2]Do not touch face/mouth.[1][2] Wash hands immediately after doffing gloves.[1][2]
Skin Irritation H315Causes skin irritation.[1][2][3][4]Sensitization Risk: Some individuals may develop allergic dermatitis upon repeated exposure.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2][5]Fine dust can bypass standard glasses; goggles are preferred during weighing.[1][2]
Respiratory H335May cause respiratory irritation.[1][2]Primary Risk: The powder is light and electrostatic; it easily becomes airborne.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. Select PPE based on the operational phase.[1][2]

Phase A: Solid Handling (Weighing & Transfer)

The risk of airborne dust is highest here.[1][2]

  • Respiratory: N95 (minimum) or P100 respirator if weighing outside a fume hood.[1][2] Ideally, weigh inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Eyes: Chemical Splash Goggles (indirect vent).[1][2] Standard safety glasses are insufficient if dust becomes airborne.[1][2]

  • Gloves: Nitrile (Double-gloved) .

    • Inner pair: 4 mil Nitrile.[1][2]

    • Outer pair: 4-5 mil Nitrile (discard immediately if contaminated).[1][2]

  • Body: Lab coat (buttoned to neck) + Long sleeves.[1][2]

Phase B: Solution Processing (Synthesis & Extraction)

The risk shifts to solvent permeation (e.g., DCM, THF).[1][2]

  • Respiratory: Work strictly within a Chemical Fume Hood .[1][2]

  • Gloves: Laminate Film (Silver Shield) or Thick Nitrile (>8 mil) .[1][2]

    • Why? Tri-Boc-guanidine is often dissolved in Dichloromethane (DCM).[1][2] Standard thin nitrile gloves degrade in <2 minutes in DCM, exposing skin to the dissolved reagent.[1][2]

  • Eyes: Safety Glasses with side shields (if sash is at proper height).[1][2]

Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling and emergency response.

G Start Start: Handling Tri-Boc-guanidine StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Weighing Action: Weighing/Transfer Solid->Weighing Synthesis Action: Reaction/Workup Solution->Synthesis ControlsSolid PPE: N95 + Goggles Eng: Balance Enclosure/Static Gun Weighing->ControlsSolid ControlsSol PPE: Silver Shield Gloves Eng: Fume Hood (Sash <18") Synthesis->ControlsSol Spill Event: Spill/Exposure ControlsSolid->Spill Accident Disposal Disposal: Segregate from ACIDS ControlsSolid->Disposal Done ControlsSol->Spill Accident ControlsSol->Disposal Done CleanSolid Wet Wipe (Do NOT Sweep) Spill->CleanSolid Powder CleanLiq Absorb with Vermiculite Spill->CleanLiq Liquid CleanSolid->Disposal CleanLiq->Disposal

Figure 1: Decision logic for PPE selection and spill response based on physical state.

Step-by-Step Handling Procedures
1. Weighing (Static Control)

Tri-Boc-guanidine is highly electrostatic.[1][2]

  • Preparation: Place an ionizing fan or anti-static gun near the balance.[1][2]

  • Containment: Use a disposable weighing boat. Do not use weighing paper (high slip risk).[1][2]

  • Transfer: Gently tap the spatula.[1][2] If powder clings to the spatula, do not flick it; wipe it off into the waste container.[1][2]

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol) to capture invisible dust.[1][2]

2. Reaction Setup (Gas Evolution Awareness)

If your protocol involves deprotection (removing Boc groups):

  • Venting: Ensure the reaction vessel is open to a bubbler or has a pressure-relief needle.[1][2]

  • Calculation: 1 mmol of Tri-Boc-guanidine generates 6 mmol of gas (3 Isobutylene + 3 CO2) upon full acidic deprotection.[1][2]

  • Vessel Size: Use a flask at least 5x the reaction volume to accommodate foaming.

3. Spill Cleanup
  • Solid Spill: Do NOT dry sweep.[1][2] This generates dust.[1][2]

    • Cover with wet paper towels.[1][2]

    • Scoop up the damp mass.[1][2]

    • Place in a sealed bag labeled "Hazardous Waste - Solid."[1][2]

  • Solution Spill:

    • Cover with vermiculite or sand.[1][2]

    • Collect into a waste container.[1][2][6]

Disposal & Decontamination (Critical)

The Golden Rule: NEVER mix Tri-Boc-guanidine waste with acidic waste streams (e.g., waste from HPLC lines containing TFA) in a sealed container.[1][2]

  • Segregation: Maintain a separate solid waste container for Boc-protected reagents.

  • Labeling: Label clearly: "Contains Boc-protected amines. DO NOT MIX WITH ACID - GAS EVOLUTION HAZARD."[1][2]

  • Quenching (if necessary): If you must dispose of it in solution, ensure the pH is neutral or slightly basic (pH 8-9) before sealing the drum.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10570451, this compound.[1] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2] Retrieved from [Link][1][2]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.